molecular formula C8H9BrN2O B2696247 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde CAS No. 1780306-45-7

4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

カタログ番号: B2696247
CAS番号: 1780306-45-7
分子量: 229.077
InChIキー: XUZSQDWJTIQGKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde is a high-value, multifunctional pyrazole-based building block exclusively for research use. Its molecular structure incorporates three distinct features: a bromine atom suitable for metal-catalyzed cross-coupling reactions, a cyclopropyl group that can influence metabolic stability and conformation, and an aldehyde functional group that serves as a handle for condensation and nucleophilic addition reactions. This combination makes it a versatile intermediate for constructing complex molecules in medicinal and agrochemical chemistry. Pyrazole derivatives are prominent scaffolds in FDA-approved drugs and active agrochemicals due to their drug-like properties and ability to interact with biological targets . The specific substitution pattern on this core is critical, as the reactivity, properties, and applications of a pyrazole are a direct function of its substituents . Researchers utilize such halogenated pyrazole carbaldehydes as key intermediates in the synthesis of molecular hybrids, such as pyrazole-chalcone hybrids and pyrazole acyl(thio)urea compounds, which have demonstrated notable anticancer and fungicidal activities in scientific studies . The presence of both the bromine and aldehyde groups allows for sequential functionalization, enabling its use in the development of targeted libraries for high-throughput screening in drug discovery programs and the creation of new crop protection agents with potentially novel modes of action.

特性

IUPAC Name

4-bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-8(5-2-3-5)7(9)6(4-12)10-11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZSQDWJTIQGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C=O)Br)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical and Synthetic Profiling of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde: A High-Value Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged pharmacophore, ubiquitous in FDA-approved kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. The compound 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (CAS: 1780306-45-7) [1] represents a highly specialized, densely functionalized building block designed for late-stage orthogonal functionalization.

Unlike simple pyrazoles, this scaffold eliminates tautomeric ambiguity via N-methylation, introduces metabolic stability and lipophilicity through the C5-cyclopropyl group, and provides two distinct reactive vectors: a highly electrophilic C3-carbaldehyde and a cross-coupling-ready C4-bromide. This whitepaper details the physicochemical properties, structural causality, and self-validating synthetic protocols required to leverage this intermediate effectively.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical parameters of this intermediate is critical for predicting its behavior in both synthetic workflows and biological environments. The table below synthesizes the quantitative data for this scaffold.

Table 1: Physicochemical and Topological Properties
PropertyValueMechanistic Implication
Chemical Formula C₈H₉BrN₂ODefines the mass balance for synthetic scaling.
Molecular Weight 229.08 g/mol Optimal low-molecular-weight starting material for fragment-based drug design (FBDD).
Physical State Solid (Predicted)Facilitates purification via recrystallization rather than chromatography.
TPSA (Polar Surface Area) ~34.89 ŲN-methylation removes the H-bond donor present in 1H-pyrazoles (45.8 Ų)[2], significantly increasing membrane permeability.
H-Bond Donors / Acceptors 0 / 3Enhances lipophilicity; acts strictly as an H-bond acceptor in target binding pockets.
LogP (Predicted) 1.8 – 2.1The C5-cyclopropyl group drives lipophilicity, balancing the polarity of the pyrazole core.
Storage Conditions ≤4°C, Inert Gas (N₂, Ar)Prevents auto-oxidation of the C3-carbaldehyde to the corresponding carboxylic acid[3].
Structural Causality: The "Push-Pull" Electronic System

The reactivity of this molecule is governed by a delicate electronic balance. The C1-methyl and C5-cyclopropyl groups act as electron donors (via induction and Walsh-orbital hyperconjugation, respectively). Conversely, the C3-carbaldehyde and C4-bromide are strongly electron-withdrawing. This "push-pull" dynamic deactivates the pyrazole ring toward unwanted electrophilic aromatic substitution, ensuring that downstream reactions (like cross-coupling) occur exclusively at the targeted C4 and C3 vectors without side-chain degradation.

Orthogonal Functionalization Workflow

The strategic value of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde lies in its capacity for orthogonal functionalization . The C3 and C4 positions can be derivatized independently without cross-interference, allowing for the rapid generation of diverse chemical libraries.

G cluster_reactions Orthogonal Late-Stage Functionalization SM 4-Bromo-5-cyclopropyl- 1-methylpyrazole-3-carbaldehyde Suz Suzuki-Miyaura Coupling (C4-Bromine Vector) SM->Suz Pd Catalyst, Base Ar-B(OH)2 RedAm Reductive Amination (C3-Carbaldehyde Vector) SM->RedAm Primary Amine NaBH(OAc)3 Int1 C4-Aryl Pyrazole Intermediate Suz->Int1 Int2 C3-Aminomethyl Pyrazole Intermediate RedAm->Int2 Int1->RedAm Step 2: Amine Addition Final Bifunctionalized Therapeutic Scaffold Int1->Final Int2->Suz Step 2: Pd Cross-Coupling Int2->Final

Orthogonal functionalization workflow of the pyrazole scaffold.

Self-Validating Experimental Protocols

To guarantee scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm mechanistic progression before advancing to the next chemical step.

Protocol A: Reductive Amination at the C3-Carbaldehyde

Reductive amination of pyrazole-3-carbaldehydes is a standard method for installing basic amine side chains[4]. However, premature addition of the reducing agent can lead to the irreversible formation of a des-amino alcohol byproduct.

Reagents: Primary amine (1.2 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), Dichloromethane (DCM), Acetic acid (catalytic).

  • Imine Formation (The Checkpoint): Dissolve 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde (1.0 eq) and the primary amine in anhydrous DCM. Add 2 drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • System Validation: Do not add the reducing agent yet. Withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile/water, and analyze via LC-MS.

    • Causality: You must observe the disappearance of the aldehyde mass (m/z 229/231) and the appearance of the M+1 peak corresponding to the unreduced imine. If the aldehyde persists, add molecular sieves (4Å) to drive the equilibrium by sequestering water.

  • Reduction: Once imine formation is validated, cool the reaction to 0°C. Add NaBH(OAc)₃ portion-wise.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the protonated imine without reducing any trace unreacted aldehyde[4].

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with DCM, dry over MgSO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C4-Bromide

4-Bromopyrazoles are notoriously sluggish in cross-coupling reactions due to the electron-rich nature of the pyrazole ring (which slows oxidative addition) and potential product inhibition at the palladium center[5],[6].

Reagents: Aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq) or XPhos-Pd-G2, K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Degassing: Combine the pyrazole intermediate, aryl boronic acid, and K₂CO₃ in the solvent mixture. Sparge with Argon for 15 minutes.

    • Causality: Oxygen rapidly degrades the active Pd(0) species. Thorough degassing is the single most critical variable for success in heteroaryl couplings.

  • Catalyst Initiation (The Checkpoint): Add the Palladium catalyst under Argon. Heat the mixture to 90°C.

    • System Validation: Observe the reaction mixture after 10 minutes at 90°C. A successful initiation of the catalytic cycle is visually confirmed by the suspension turning from light orange to a deep red or dark brown homogeneous solution. If the solution remains bright yellow, the Pd(II) precatalyst has not reduced to the active Pd(0) species, likely due to oxygen ingress or poor ligand dissociation.

  • Reaction & Monitoring: Stir vigorously (>800 rpm) to overcome the biphasic mass transfer limitations of the Dioxane/Water system. Monitor by TLC (Hexane:EtOAc 3:1) until the starting material is consumed (typically 4-8 hours).

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.

Handling, Stability, and Storage Standards

Due to the presence of the C3-carbaldehyde, this compound is susceptible to auto-oxidation when exposed to atmospheric oxygen and light, converting the aldehyde into a pyrazole-3-carboxylic acid[3].

  • Storage: Must be stored in amber glass vials to prevent photo-degradation.

  • Atmosphere: Flush the headspace with Nitrogen or Argon before sealing.

  • Temperature: Maintain at -20°C for long-term storage, or ≤4°C for active use. Allow the container to reach room temperature in a desiccator before opening to prevent condensation, which can accelerate degradation.

References

  • Title: 1H-Pyrazole-3-carbaldehyde Physicochemical Properties and Safety Data. Source: Cuikang Synthesis. URL: [Link]

  • Title: 1780306-45-7 CAS Registry and Compound Identification. Source: ChemSrc. URL: [Link]

  • Title: 1H-pyrazole-3-carbaldehyde | CID 12218383 - PubChem. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: Journal of the American Chemical Society (JACS) / NIH PMC. URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: ACS Publications. URL: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde, a key building block in modern medicinal chemistry. The synthesis is presented as a four-step sequence, commencing with the Claisen condensation to form a requisite β-diketone, followed by a regioselective cyclocondensation to construct the pyrazole core. Subsequent electrophilic bromination and Vilsmeier-Haack formylation afford the target molecule. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying chemical principles and rationale for procedural choices, ensuring both scientific integrity and practical applicability.

Introduction

The pyrazole scaffold is a privileged motif in drug discovery, present in a multitude of approved pharmaceuticals. The specific substitution pattern of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde offers a versatile platform for the elaboration of complex molecular architectures. The bromine atom serves as a handle for cross-coupling reactions, the cyclopropyl group can impart favorable metabolic stability and conformational rigidity, the N-methyl substituent modulates solubility and metabolic properties, and the carbaldehyde function is a versatile precursor for a wide range of chemical transformations. This guide details a robust and reproducible synthetic route to this valuable intermediate.

Overall Synthetic Scheme

The synthesis of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde is achieved through a four-step sequence as illustrated below.

Overall Synthesis start Cyclopropyl methyl ketone + Ethyl acetate step1 Step 1: Claisen Condensation start->step1 diketone 1-Cyclopropylbutane-1,3-dione step1->diketone step2 Step 2: Pyrazole Formation diketone->step2 methylhydrazine Methylhydrazine methylhydrazine->step2 pyrazole 5-Cyclopropyl-1-methyl-1H-pyrazole step2->pyrazole step3 Step 3: Bromination pyrazole->step3 nbs N-Bromosuccinimide (NBS) nbs->step3 bromo_pyrazole 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole step3->bromo_pyrazole step4 Step 4: Formylation bromo_pyrazole->step4 vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) vilsmeier->step4 final_product 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde step4->final_product

Caption: Four-step synthesis of the target compound.

Step 1: Synthesis of 1-Cyclopropylbutane-1,3-dione

The initial step involves a Claisen condensation, a fundamental carbon-carbon bond-forming reaction, to construct the β-diketone backbone.[1][2][3][4] This reaction utilizes cyclopropyl methyl ketone and ethyl acetate as the starting materials.

Experimental Protocol
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Cyclopropyl methyl ketone84.128.4 g0.1
Ethyl acetate88.11100 mL-
Sodium ethoxide (21 wt% in ethanol)68.0539 mL0.1
10% Hydrochloric acid-As needed-
Diethyl ether74.12As needed-
Magnesium sulfate120.37As needed-

Procedure:

  • To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add a 21 wt% solution of sodium ethoxide in absolute ethanol (39 mL, 0.1 mol) dropwise.

  • Fit the flask with a condenser and a Dean-Stark trap to facilitate the azeotropic removal of ethanol.

  • Heat the reaction mixture, adding more ethyl acetate as necessary to maintain the reaction volume.

  • Continue heating for approximately 3 hours, or until the temperature of the distillate reaches 75 °C.

  • Allow the reaction to cool to room temperature and stand overnight. A white solid, the sodium salt of the β-diketone, will precipitate.

  • Collect the solid by filtration. Dissolve the solid in water and acidify the solution to a pH of approximately 2-3 at 0 °C using 10% aqueous hydrochloric acid.

  • Extract the aqueous solution three times with diethyl ether.

  • Combine the ether extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield 1-cyclopropylbutane-1,3-dione as an oil.[5]

Causality and Insights: The Claisen condensation is driven by the formation of a resonance-stabilized enolate of the β-diketone product in the presence of a strong base. The use of sodium ethoxide as a base is crucial, and the removal of the ethanol byproduct via azeotropic distillation drives the equilibrium towards product formation.

Step 2: Synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole

The construction of the pyrazole core is achieved through the cyclocondensation of the synthesized 1-cyclopropylbutane-1,3-dione with methylhydrazine.[6] The regioselectivity of this reaction is a critical consideration.

Regioselectivity Considerations

The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can potentially yield two regioisomers. In the case of 1-cyclopropylbutane-1,3-dione and methylhydrazine, the more nucleophilic nitrogen of methylhydrazine (the one bearing the methyl group) will preferentially attack the more electrophilic carbonyl carbon of the diketone. The carbonyl group adjacent to the electron-donating cyclopropyl group is generally considered more electrophilic than the carbonyl adjacent to the methyl group. This directs the reaction towards the formation of the desired 5-cyclopropyl-1-methyl-1H-pyrazole as the major product. The use of fluorinated alcohols as solvents has been shown to enhance this regioselectivity.[7][8]

Regioselectivity diketone 1-Cyclopropylbutane-1,3-dione reaction Cyclocondensation diketone->reaction methylhydrazine Methylhydrazine methylhydrazine->reaction major 5-Cyclopropyl-1-methyl-1H-pyrazole (Major Product) reaction->major Favored minor 3-Cyclopropyl-1-methyl-1H-pyrazole (Minor Product) reaction->minor Disfavored

Caption: Regioselectivity in pyrazole formation.

Experimental Protocol
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
1-Cyclopropylbutane-1,3-dione126.153.5 g0.028
Methylhydrazine46.071.4 g0.03
Ethanol46.0750 mL-
Acetic acid (catalytic)60.050.5 mL-

Procedure:

  • Dissolve 1-cyclopropylbutane-1,3-dione (3.5 g, 0.028 mol) in ethanol (50 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • To the stirred solution, add methylhydrazine (1.4 g, 0.03 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-cyclopropyl-1-methyl-1H-pyrazole.

Step 3: Bromination of 5-Cyclopropyl-1-methyl-1H-pyrazole

The third step involves the electrophilic bromination of the pyrazole ring at the 4-position. N-Bromosuccinimide (NBS) is a mild and highly regioselective brominating agent for electron-rich heterocycles like pyrazoles.[9][10][11]

Experimental Protocol
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
5-Cyclopropyl-1-methyl-1H-pyrazole122.183.0 g0.025
N-Bromosuccinimide (NBS)177.984.8 g0.027
Acetonitrile41.0550 mL-

Procedure:

  • Dissolve 5-cyclopropyl-1-methyl-1H-pyrazole (3.0 g, 0.025 mol) in acetonitrile (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (4.8 g, 0.027 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Continue stirring for an additional 2-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole.

Causality and Insights: The pyrazole ring is electron-rich and readily undergoes electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for bromination in 1,5-disubstituted pyrazoles. Acetonitrile is a suitable polar aprotic solvent for this reaction.[10]

Step 4: Formylation of 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole

The final step is the introduction of the carbaldehyde group at the C3 position of the pyrazole ring via the Vilsmeier-Haack reaction.[12][13] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Regioselectivity of Formylation

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. On a pyrazole ring, the formylation typically occurs at the C4 position. However, since this position is blocked by a bromine atom in our substrate, the electrophilic attack is directed to the next most activated position, which is the C3 position.

Formylation bromo_pyrazole 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole reaction Vilsmeier-Haack Formylation bromo_pyrazole->reaction vilsmeier Vilsmeier Reagent vilsmeier->reaction product 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde reaction->product Formylation at C3

Caption: Regioselective Vilsmeier-Haack formylation.

Experimental Protocol
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole201.074.0 g0.02
N,N-Dimethylformamide (DMF)73.0920 mL-
Phosphorus oxychloride (POCl₃)153.332.2 mL0.024

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (20 mL) to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (2.2 mL, 0.024 mol) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole (4.0 g, 0.02 mol) in DMF (5 mL) dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it slowly onto crushed ice with stirring.

  • Neutralize the aqueous solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde.

Conclusion

The four-step synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde. By carefully controlling the reaction conditions, particularly with respect to regioselectivity in the pyrazole formation and subsequent functionalization steps, high yields of the desired product can be achieved. The protocols and insights provided herein are intended to empower researchers in the fields of organic synthesis and drug discovery to access this valuable chemical entity.

References

  • PrepChem. Synthesis of 1-cyclopropyl-1,3-butanedione. Available from: [Link]

  • ChemBK. 1-cyclopropylbutane-1,3-dione. Available from: [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available from: [Link]

  • Elguero, J., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(21), 3948. Available from: [Link]

  • Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazolesand Pyridazinones. (2023). International Journal of Molecular Sciences, 24(18), 14234. Available from: [Link]

  • de la Torre, M. C., et al. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry, 87(13), 8345–8356. Available from: [Link]

  • Vilsmeier-Haack Reaction. Available from: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available from: [Link]

  • The Claisen Condensation. Available from: [Link]

  • Oriental Journal of Chemistry. (2017). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry, 33(4). Available from: [Link]

  • Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. (2013). Der Pharma Chemica, 5(5), 185-191.
  • Formylation of 4,7‐Dihydro‐1,2,4‐triazolo[1,5‐a]pyrimidines Using Vilsmeier–Haack Conditions. (2008). Journal of Heterocyclic Chemistry, 45(4), 1035-1040.
  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(21), 6870–6873. Available from: [Link]

  • Chemspace. 1-cyclopropylbutane-1,3-dione. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]

  • PubChem. 1-Cyclopropyl-butane-1,3-dione. Available from: [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction. Available from: [Link]

  • Organic Chemistry Tutor. Claisen Condensation. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024–2077. Available from: [Link]

  • Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. (2016). Organic Process Research & Development, 20(2), 396-403.
  • WordPress.com. Claisen condensation. Available from: [Link]

  • Ahmed, S. A., Awad, I. M. A., & Abdel-Wahab, A. A. (2002). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86. Available from: [Link]

  • ResearchGate. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Google Patents. (2020). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • ResearchGate. (2021).
  • Organic Chemistry Portal. (2005). Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Available from: [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. (2018). Journal of Chemical and Pharmaceutical Research, 10(6), 1-13.
  • Semantic Scholar. (2018).
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 435-439.
  • First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. (2022). Molecules, 27(22), 7808.
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2002).

Sources

Thermodynamic stability of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde, a heterocyclic compound with potential applications in pharmaceutical development. As a Senior Application Scientist, this document synthesizes established principles with practical, field-proven methodologies to offer a robust protocol for researchers, scientists, and drug development professionals. The guide details a multi-faceted approach, combining thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) with a systematic forced degradation (stress testing) program. We will explore the causality behind experimental choices, from stress condition selection to analytical method development, ensuring a self-validating and scientifically rigorous stability assessment. The protocols herein are designed to not only identify potential liabilities but also to elucidate degradation pathways, thereby informing critical decisions in formulation, packaging, and the establishment of storage conditions.

Introduction to 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its derivatives are known to exhibit a wide range of biological activities.[2] The specific molecule, 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde, combines several functional groups that may influence its physicochemical properties and, critically, its stability. A thorough understanding of its thermodynamic stability is paramount for any further development, as chemical stability directly impacts the safety and efficacy of a potential drug product.[3]

Chemical Structure and Physicochemical Properties

The subject molecule's structure incorporates a substituted pyrazole ring. The stability of this compound is influenced by the interplay of its constituent parts: the aromatic pyrazole core, the electron-withdrawing bromo-substituent, the sterically unique cyclopropyl group, and the reactive carbaldehyde moiety.

PropertyPredicted Value / InformationSource
IUPAC Name 4-bromo-1-methyl-5-cyclopropylpyrazole-3-carbaldehydeN/A
Molecular Formula C8H9BrN2ODerived
Molecular Weight 230.08 g/mol Derived
Pyrazole Core A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for its synthetic versatility.[4][4]
Bromo Substituent Halogenated compounds can be susceptible to photolytic degradation.[5] The C-Br bond may represent a potential liability.[5]
Carbaldehyde Group The aldehyde functional group is prone to oxidation, potentially forming a carboxylic acid degradant.N/A
Cyclopropyl Group A strained three-membered ring that can influence electronic properties and molecular conformation.N/A
Rationale for Stability Assessment

Forced degradation studies, or stress testing, are a regulatory requirement and a critical component of the drug development process.[6] These studies are designed to accelerate the natural degradation process, allowing for the rapid identification of likely degradation products and an understanding of the molecule's intrinsic stability. The knowledge gained is essential for developing stability-indicating analytical methods, selecting appropriate formulations and packaging, and defining proper storage conditions and shelf-life.[3]

Theoretical Assessment of Thermodynamic Stability

Before embarking on experimental studies, a theoretical assessment based on the molecule's structure can provide valuable insights and guide the experimental design.

  • Pyrazole Core: The pyrazole ring itself is relatively stable due to its aromaticity.[1]

  • C-Br Bond: The carbon-bromine bond is often the most labile site for photolytic cleavage in halogenated aromatic compounds.[5] This suggests that photostability will be a critical parameter to investigate thoroughly.

  • Aldehyde Functionality: Aldehydes are well-known to be susceptible to oxidation. This pathway is expected to be a primary degradation route under oxidative stress and potentially under thermal and photolytic conditions.

  • Hydrolytic Stability: While the pyrazole ring is generally stable, the molecule's overall susceptibility to acid- and base-catalyzed hydrolysis must be determined, as functional groups like amides or esters are known targets.[5] Although this molecule lacks such groups, forced hydrolytic conditions are necessary to confirm its stability.

Modern computational chemistry offers tools for predicting thermodynamic stability.[7] Techniques such as Density Functional Theory (DFT) can calculate bond dissociation energies and reaction enthalpies for potential degradation reactions, providing a theoretical framework to compare against experimental results.[8][9]

Experimental Framework for Stability Profiling

A comprehensive stability profile is generated by subjecting the compound to a battery of stress conditions that are more severe than standard accelerated stability conditions.[10] The goal is to induce degradation to an extent (typically 5-20% degradation) that allows for the reliable detection and characterization of degradants.

Overview of Forced Degradation Workflow

The overall process involves exposing the drug substance to various stressors, followed by analysis to quantify the remaining parent compound and identify any degradation products. This workflow is crucial for developing a "stability-indicating method," which is specifically designed to separate the drug from its degradants.[10]

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization cluster_output Knowledge Output Acid Acidic Hydrolysis HPLC HPLC-UV/DAD (Quantification & Purity) Acid->HPLC Analyze Samples Base Basic Hydrolysis Base->HPLC Analyze Samples Ox Oxidative Ox->HPLC Analyze Samples Heat Thermal (Dry Heat) Heat->HPLC Analyze Samples Photo Photolytic (UV/Vis) Photo->HPLC Analyze Samples LCMS LC-MS/MS (Identification) HPLC->LCMS Characterize Unknowns Profile Intrinsic Stability Profile HPLC->Profile Interpret Data Pathways Degradation Pathways HPLC->Pathways Interpret Data Method Validated Stability- Indicating Method HPLC->Method Interpret Data LCMS->Profile Interpret Data LCMS->Pathways Interpret Data LCMS->Method Interpret Data API Drug Substance (4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde) API->Acid Expose API->Base Expose API->Ox Expose API->Heat Expose API->Photo Expose

Caption: High-level workflow for forced degradation studies.

Key Analytical Techniques

A high-performance liquid chromatography (HPLC) method with UV or photodiode array (PDA) detection is the primary tool for separating the parent compound from its degradation products and quantifying them. For structural elucidation of unknown degradants, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[5]

Protocols for Thermal Stability Analysis

Thermal analysis provides direct information on the solid-state stability of the compound, including its melting point, phase transitions, and decomposition temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine the melting point and detect any exothermic events that could indicate thermal decomposition.[12][13]

Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde into a standard aluminum pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as the reference.

  • Method Parameters: Place the sample and reference pans into the DSC cell. Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 25°C) to a temperature well beyond its melting point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm. Observe for any exothermic events following the melt, which would indicate decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[14] It is used to determine the temperature at which the compound begins to decompose and lose mass.

Protocol:

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of the sample into the TGA sample pan.

  • Method Parameters: Heat the sample from ambient temperature to an upper limit (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled nitrogen atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).

Data Interpretation and Presentation

The combined data from DSC and TGA provide a clear picture of the compound's behavior upon heating.

ParameterHypothetical ResultInterpretation
Melting Point (DSC, Onset) 155 °CSharp endotherm indicates a pure crystalline solid.
Decomposition (DSC) Exotherm starting at 210 °CThe compound decomposes shortly after melting, an important consideration for high-temperature processing.
Decomposition Onset (TGA, Td5%) 215 °CConfirms the onset of significant mass loss due to decomposition, aligning with DSC data.

Protocols for Solution-State and Photochemical Stability

These studies evaluate the compound's stability under conditions it might encounter during manufacturing, formulation, or storage.

Hydrolytic Stability (Acid/Base Stress)

This test assesses susceptibility to degradation in aqueous environments at different pH levels.[5]

Protocol:

  • Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Samples:

    • Acid: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of ~0.1 mg/mL.

    • Base: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of ~0.1 mg/mL.

    • Neutral: Dilute the stock solution with purified water.

  • Incubation: Store the samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

  • Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC to determine the loss of the parent compound.

Oxidative Stability

This protocol evaluates the compound's sensitivity to oxidation, a common degradation pathway.[10]

Protocol:

  • Stock Solution: Prepare a stock solution as described in 5.1.

  • Stress Sample: Dilute the stock solution with a solution of 3% hydrogen peroxide (H2O2) to a final concentration of ~0.1 mg/mL.

  • Incubation: Store the sample at room temperature for a defined period (e.g., 24 hours).

  • Analysis: Analyze by HPLC at specified time points.

Photostability (ICH Q1B Guidelines)

Photostability testing is essential to determine if the compound is degraded by light exposure.[15][16] The ICH Q1B guideline provides standardized conditions for this test.[17][18][19]

Protocol:

  • Sample Preparation: Place a thin layer of the solid drug substance in a chemically inert, transparent container. Prepare a second sample wrapped in aluminum foil to serve as a dark control.

  • Exposure: Place both samples in a calibrated photostability chamber.

  • Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15][17]

  • Analysis: After exposure, compare the samples (light-exposed vs. dark control) for any physical changes and by HPLC for purity and degradation.

Data Analysis and Mass Balance

For each stress condition, the percentage of degradation is calculated. Mass balance is a critical concept, ensuring that the decrease in the parent compound's concentration is accounted for by the sum of the concentrations of the degradation products.[5]

Stress Condition% Degradation (Hypothetical)Major Degradant(s) Observed
0.1 M HCl, 60°C, 48h < 1%Stable to acidic hydrolysis.
0.1 M NaOH, 60°C, 48h < 1%Stable to basic hydrolysis.
3% H2O2, RT, 24h 15%One major peak observed, likely the corresponding carboxylic acid.
Photostability (ICH Q1B) 10%One major peak observed, potentially from C-Br cleavage.
Thermal (Dry Heat, 80°C, 72h) < 2%Stable under dry heat conditions below its melting point.

Integrated Stability Profile and Discussion

Synthesis of Findings

The collective results indicate that 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde is a thermally stable solid with high resistance to hydrolytic degradation. However, it demonstrates clear liabilities towards oxidation and photolytic stress.

Identification of Potential Degradation Pathways

Based on the stress testing results and chemical principles, two primary degradation pathways are proposed:

  • Oxidation: The aldehyde moiety is oxidized to a carboxylic acid. This is the most likely transformation under oxidative stress with H2O2.

  • Photodegradation: The carbon-bromine bond is cleaved by UV/visible light, leading to a de-brominated species or other radical-mediated products.

G cluster_pathways Potential Degradation Pathways Parent 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde Oxidized 5-Bromo-5-cyclopropyl-1-methylpyrazole-3-carboxylic acid Parent->Oxidized Oxidative Stress (e.g., H₂O₂) Debrominated 5-cyclopropyl-1-methylpyrazole-3-carbaldehyde Parent->Debrominated Photolytic Stress (UV/Vis Light, ICH Q1B)

Caption: Proposed primary degradation pathways for the molecule.

Implications for Formulation, Packaging, and Storage

The identified stability liabilities have direct consequences for drug development:

  • Formulation: Antioxidants may need to be included in formulations to prevent oxidative degradation.

  • Packaging: The product must be protected from light. The use of amber vials, opaque containers, or UV-protective blister packs is mandatory.[5]

  • Storage: Storage conditions should specify protection from light. Given its high thermal stability in the solid state, temperature excursions are less of a concern than light exposure.

Conclusion

This guide outlines a systematic and robust approach to characterizing the thermodynamic stability of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde. The experimental framework, combining thermal analysis with comprehensive forced degradation studies, provides the necessary data to understand the molecule's intrinsic stability. The findings reveal specific vulnerabilities to oxidation and photodegradation, which are critical insights that must be addressed through strategic formulation and packaging to ensure the development of a safe, effective, and stable pharmaceutical product.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Bhardwaj, V., & Reddy, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-167.
  • Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • Sampled. (2025, June 25). Photostability Testing. Retrieved from [Link]

  • International Conference on Harmonisation. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PNAS. (n.d.). A complete description of thermodynamic stabilities of molecular crystals. Retrieved from [Link]

  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • ACS Publications. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]

  • PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • MDPI. (2023, January 17). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • AIP Publishing. (2018, August 1). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • MDPI. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal gravimetric analysis (TGA: a) and derivative thermal.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

  • Apollo. (2024, September 20). Computational predictions and reactivity analyses of organic reactions. Retrieved from [Link]

  • MDPI. (2020, November 16). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Retrieved from [Link]

  • PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • Technology Networks. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Retrieved from [Link]

  • Ebatco Lab Services. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • BYU ScholarsArchive. (n.d.). Thermodynamic Property Prediction for Solid Organic Compounds Based on Molecular Structure. Retrieved from [Link]

  • ACS Omega. (2021, August 8). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. Retrieved from [Link]

  • MDPI. (2025, March 5). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Retrieved from [Link]

  • PMC. (n.d.). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Retrieved from [Link]

  • Central European Journal of Energetic Materials. (2022, March 29). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In modern drug discovery and agrochemical development, highly functionalized pyrazoles are privileged scaffolds. 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde (CAS: 1780306-45-7) is a particularly valuable building block, offering a unique combination of steric complexity and orthogonal reactivity.

Designing a successful Suzuki-Miyaura cross-coupling for this specific molecule requires a deep understanding of how its structural features dictate the catalytic cycle:

  • N1-Methyl Group: Unlike unprotected pyrazoles, which can form inhibitory Pd-azole oligomers and poison the catalyst , the N-methyl group prevents unwanted metal coordination, ensuring predictable catalytic turnover and allowing for lower catalyst loadings.

  • C3-Carbaldehyde: This electron-withdrawing group lowers the LUMO of the adjacent C4–Br bond, thermodynamically favoring the initial oxidative addition of Pd(0). However, aldehydes are sensitive to harsh nucleophiles, necessitating the use of mild bases (e.g., K₂CO₃ or K₃PO₄) rather than strong hydroxides to prevent aldol-type side reactions or degradation.

  • C5-Cyclopropyl Group: This is the primary mechanistic bottleneck. The cyclopropyl ring creates significant steric hindrance directly adjacent to the C4 reaction center. During the transmetalation step, the incoming arylboronic acid clashes with this bulky group. If transmetalation is sluggish, the long-lived Pd(II) intermediate is prone to protodehalogenation (yielding the debrominated pyrazole) .

To overcome this steric clash, the selection of the ligand is critical. We must utilize ligands with a large bite angle (e.g., dppf) or bulky, electron-rich biaryl phosphines (e.g., XPhos) to accelerate both transmetalation and reductive elimination .

Mechanistic Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C3-CHO activates C-Br) Pd0->OA + Pyrazole-Br PdII_Br Ar-Pd(II)-Br Intermediate OA->PdII_Br TM Transmetalation (Hindered by C5-Cyclopropyl) PdII_Br->TM + Ar'B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' Intermediate TM->PdII_Ar RE Reductive Elimination (Driven by Ligand Bulk) PdII_Ar->RE RE->Pd0 Regeneration Product Coupled Product RE->Product

Catalytic cycle highlighting the steric bottleneck at the transmetalation step.

Optimization Data & Causality

The following table summarizes the optimization data. This self-validating matrix demonstrates why standard conditions often fail for this specific scaffold and why specialized ligands are required.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃THF / H₂O (4:1)8035%Sluggish transmetalation; significant protodehalogenation observed.
2Pd(OAc)₂ / SPhosCs₂CO₃DMF / H₂O (4:1)10078%Good conversion, but trace aldehyde degradation due to stronger base.
3 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ Dioxane / H₂O (4:1) 90 85% Large bite angle facilitates reductive elimination; ideal for standard arenes.
4 Pd₂(dba)₃ / XPhos K₃PO₄ Toluene / H₂O (10:1) 100 94% Bulky ligand overcomes C5-cyclopropyl steric clash; best for hindered arenes.

Experimental Workflow

Workflow Step1 1. Reagent Assembly Charge Pyrazole, Boronic Acid, Catalyst, Base Step2 2. Solvent Addition Add Dioxane/H2O or Toluene/H2O Step1->Step2 Step3 3. Degassing Sparging with Ar for 10 min (Critical) Step2->Step3 Step4 4. Cross-Coupling Heat at 90-100 °C for 4-12 h Step3->Step4 Step5 5. Aqueous Workup Extract with EtOAc, wash with brine Step4->Step5 Step6 6. Purification Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Detailed Experimental Protocols

Protocol A: Standard Arylation (Pd(dppf)Cl₂ System)

Recommended for coupling with sterically unhindered, electron-neutral, or electron-rich arylboronic acids.

Materials:

  • 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Reagent Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the pyrazole core (1.0 mmol), the arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture (10 mL). Seal the vial with a septum and sparge the heterogeneous mixture with Argon gas for exactly 10 minutes. Causality: Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%). Reseal the vial.

  • Reaction Execution: Transfer the vial to a pre-heated oil bath or heating block at 90 °C. Stir vigorously for 4–8 hours. Monitor the reaction via TLC or LCMS. The reaction is self-validating when the distinct UV-active spot of the starting bromide is fully consumed.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to afford the pure 4-aryl-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde.

Protocol B: Sterically Hindered Arylation (Pd₂(dba)₃ / XPhos System)

Recommended for coupling with ortho-substituted or electron-deficient arylboronic acids where transmetalation is highly restricted.

Materials:

  • 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Hindered Arylboronic acid (2.0 equiv, 2.0 mmol)

  • Pd₂(dba)₃ (0.025 equiv, 2.5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Toluene / Deionized Water (10:1 v/v, 11 mL)

Step-by-Step Procedure:

  • Catalyst Pre-Activation: In a dry vial under Argon, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%) in 2 mL of anhydrous Toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange. Causality: Pre-forming the active Pd(0)-XPhos complex prevents the DBA ligand from interfering with the challenging oxidative addition step.

  • Reagent Assembly: In the main reaction vessel, combine the pyrazole core (1.0 mmol), the hindered arylboronic acid (2.0 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition & Degassing: Add the remaining Toluene (8 mL) and Water (1 mL). Sparge with Argon for 10 minutes.

  • Reaction Execution: Transfer the pre-activated catalyst solution into the main reaction vessel via syringe. Heat the mixture at 100 °C for 12 hours.

  • Workup & Purification: Follow the same workup and purification steps as outlined in Protocol A. Note: XPhos oxide may co-elute closely with some products; a secondary wash with cold hexanes or trituration may be required for absolute analytical purity.

References

  • Yang, Y., Oldenhuis, N. J., & Buchwald, S. L. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 135(30), 11139–11149. URL:[Link]

  • Bagley, M. C., Baashen, M., Chuckowree, I., Dwyer, J. E., Kipling, D., & Davis, T. (2015). "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells." Pharmaceuticals, 8(2), 257-276. URL:[Link]

  • Billingsley, K. L., & Buchwald, S. L. (2006). "New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Organic Letters, 8(15), 3303–3306. URL:[Link]

Topic: Scale-up Synthesis and Manufacturing Protocols for 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis and manufacturing of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde, a key heterocyclic building block for pharmaceutical and agrochemical development.[1][2] We present a robust, multi-step synthetic route designed for scalability, moving from gram-level laboratory procedures to kilogram-scale production. The protocols herein emphasize process control, safety, and optimization, explaining the causal logic behind reagent selection and procedural design. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable manufacturing process for this and structurally related pyrazole intermediates.

Introduction and Strategic Overview

Substituted pyrazoles are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs due to their diverse biological activities.[3] The target molecule, 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde, combines several key structural features: a brominated position for subsequent cross-coupling reactions, a cyclopropyl group which can enhance metabolic stability and binding affinity, and a carbaldehyde for further derivatization.

Developing a commercially viable synthesis requires a strategy that avoids costly purification methods like chromatography, utilizes readily available starting materials, and ensures regiochemical control throughout the sequence.[4][5] This guide outlines a three-step linear synthesis designed with these principles at its core.

Retrosynthetic Analysis

The synthetic strategy is built upon a logical disconnection of the target molecule. The formyl group is installed last via a Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocycles.[6] The precedent bromination occurs at the C4 position, which is the most electronically activated site for electrophilic substitution on the pyrazole ring. The pyrazole core itself is constructed via a classical Knorr-type cyclocondensation.

G Target 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde Intermediate2 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole Target->Intermediate2 Vilsmeier-Haack Formylation (C3) Intermediate1 5-Cyclopropyl-1-methyl-1H-pyrazole Intermediate2->Intermediate1 Electrophilic Bromination (C4) Precursors 1-Cyclopropylbutane-1,3-dione + Methylhydrazine Intermediate1->Precursors Pyrazole Ring Formation (Cyclocondensation)

Caption: Retrosynthetic pathway for the target compound.

Step 1: Synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole

Principle and Rationale

The pyrazole core is assembled through the cyclocondensation of a 1,3-dicarbonyl compound (1-cyclopropylbutane-1,3-dione) with methylhydrazine.[2] This reaction is highly efficient and proceeds under mild conditions. Acetic acid is used as a catalyst and solvent, facilitating both the initial condensation to a hydrazone intermediate and the subsequent intramolecular cyclization with dehydration. On a large scale, ethanol can be used as a co-solvent to improve solubility and heat transfer. The regioselectivity, yielding the 1-methyl-5-cyclopropyl isomer, is sterically and electronically directed.

Materials and Equipment
  • Materials: 1-Cyclopropylbutane-1,3-dione, Methylhydrazine (solution in water or THF), Glacial Acetic Acid, Ethanol, Toluene, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Equipment: 20 L glass-lined reactor with overhead stirrer, temperature probe, reflux condenser, and controlled addition funnel.

Scale-Up Protocol (1.0 kg Scale)
  • Charge the 20 L reactor with 1-cyclopropylbutane-1,3-dione (1.00 kg, 7.93 mol) and ethanol (5.0 L).

  • Begin stirring and add glacial acetic acid (0.48 kg, 7.93 mol).

  • In the addition funnel, prepare a solution of methylhydrazine (0.40 kg of a 40% aq. solution, 3.55 mol, 0.45 eq). Note: Methylhydrazine is the limiting reagent.

  • Cool the reactor contents to 10-15°C.

  • Add the methylhydrazine solution dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 25°C. A mild exotherm is expected.

  • Once the addition is complete, slowly heat the reaction mixture to reflux (~80-85°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC until the starting dione is consumed.

  • Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Add toluene (5.0 L) and saturated sodium bicarbonate solution (5.0 L) to the residue. Stir vigorously for 15 minutes.

  • Separate the organic layer. Wash the organic layer sequentially with water (2.0 L) and brine (2.0 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product as an oil.

  • Purify the crude oil by vacuum distillation to afford 5-cyclopropyl-1-methyl-1H-pyrazole as a clear liquid.

Quality Control
  • Appearance: Colorless to pale yellow oil.

  • Purity (HPLC/GC): ≥98%.

  • Identity (¹H NMR, ¹³C NMR, MS): Conforms to the structure.

Step 2: Synthesis of 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole

Principle and Rationale

This step involves the electrophilic bromination of the pyrazole ring at the C4 position. The pyrazole ring is electron-rich and readily undergoes substitution. N-Bromosuccinimide (NBS) is selected as the brominating agent for scale-up due to its solid nature, which makes it easier and safer to handle than liquid bromine.[7] Acetonitrile is an excellent solvent choice as it is relatively inert and solubilizes both the substrate and NBS. The reaction is typically fast and clean.[8]

Materials and Equipment
  • Materials: 5-Cyclopropyl-1-methyl-1H-pyrazole, N-Bromosuccinimide (NBS), Acetonitrile, Sodium Thiosulfate solution, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

  • Equipment: 20 L glass-lined reactor with overhead stirrer, temperature probe, and solids charging port.

Scale-Up Protocol (1.0 kg Scale)
  • Charge the reactor with 5-cyclopropyl-1-methyl-1H-pyrazole (1.00 kg, 8.18 mol) and acetonitrile (8.0 L).

  • Stir the solution and cool to 0-5°C using an ice bath.

  • Add N-Bromosuccinimide (1.53 kg, 8.59 mol, 1.05 eq) portion-wise over 60 minutes. Maintain the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • IPC: Monitor the reaction by HPLC/GC to confirm the disappearance of the starting material.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (4.0 L) slowly to neutralize any unreacted NBS.

  • Concentrate the mixture under reduced pressure to remove most of the acetonitrile.

  • Add ethyl acetate (8.0 L) and water (4.0 L). Separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution (2.0 L) followed by brine (2.0 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole.

Quality Control
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Record range.

  • Purity (HPLC): ≥99%.

  • Identity (¹H NMR, ¹³C NMR, MS): Conforms to the structure.[9]

Step 3: Synthesis of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

Principle and Rationale

The final step is the formylation of the brominated pyrazole at the C3 position using the Vilsmeier-Haack reaction.[10][11] The Vilsmeier reagent, a chloroiminium salt, is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][12] This electrophile then attacks the C3 position of the pyrazole. The reaction is highly effective for electron-rich heterocycles.[13][14] Careful control of temperature during reagent preparation and reaction is critical for safety and to minimize side-product formation. The work-up involves hydrolysis of the iminium intermediate to the final aldehyde.

Materials and Equipment
  • Materials: 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.

  • Equipment: 50 L jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser with gas scrubber, and pressure-equalizing dropping funnel.

Scale-Up Protocol (1.0 kg Scale)
  • Vilsmeier Reagent Preparation:

    • Charge the 50 L reactor with anhydrous DMF (2.26 L, 29.2 mol, 6.0 eq).

    • Cool the DMF to 0-5°C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.49 kg, 9.74 mol, 2.0 eq) via the dropping funnel over 90-120 minutes. CRITICAL: This is highly exothermic. Maintain the internal temperature below 10°C throughout the addition.

    • After addition, stir the resulting solution at 0-5°C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve 4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole (1.00 kg, 4.87 mol) in anhydrous DCM (5.0 L).

    • Add this solution to the pre-formed Vilsmeier reagent over 60 minutes, keeping the internal temperature below 15°C.

    • Once the addition is complete, slowly heat the reaction mixture to 60-65°C and hold for 8-12 hours. The reaction should be vented through a caustic scrubber.

  • IPC: Monitor the reaction by HPLC until starting material consumption is complete.

  • Work-up and Isolation:

    • Cool the reaction mixture to 10°C.

    • CRITICAL: Carefully and slowly quench the reaction by pouring it onto a stirred slurry of crushed ice (15 kg) in a separate, appropriately sized vessel. This step is highly exothermic and releases HCl gas. Perform in a well-ventilated area.

    • Once the quench is complete, carefully neutralize the acidic solution to pH 7-8 by the slow addition of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 5.0 L).

    • Combine the organic layers and wash with brine (4.0 L).

    • Dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent like isopropanol or an ethyl acetate/heptane mixture to yield the final product.

Quality Control
  • Appearance: White to light tan solid.

  • Melting Point: Record range.

  • Purity (HPLC): ≥99%.

  • Identity (¹H NMR, ¹³C NMR, MS): Conforms to the structure of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde.

Process Summary and Data

The following table summarizes the key process parameters for the multi-step synthesis.

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical YieldPurity (Post-Purification)
1 Pyrazole Formation1-Cyclopropylbutane-1,3-dione, MethylhydrazineEtOH / Acetic AcidReflux4-675-85%≥98%
2 Bromination5-Cyclopropyl-1-methyl-1H-pyrazole, NBSAcetonitrile0 → 252-388-95%≥99%
3 Formylation4-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole, POCl₃/DMFDCM / DMF60-658-1270-80%≥99%

Overall Process Workflow

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Vilsmeier-Haack Formylation a0 Charge Reactor: 1,3-Dione, EtOH, AcOH a1 Add Methylhydrazine (T < 25°C) a0->a1 a2 Reflux (4-6h) a1->a2 a3 Work-up & Vacuum Distillation a2->a3 b0 Charge Reactor: Pyrazole Intermediate, ACN a3->b0 Intermediate 1 b1 Add NBS (T < 10°C) b0->b1 b2 Stir at RT (2-3h) b1->b2 b3 Work-up & Recrystallization b2->b3 c1 Add Bromo-Pyrazole (T < 15°C) b3->c1 Intermediate 2 c0 Prepare Vilsmeier Rgt. (POCl₃ + DMF, T < 10°C) c0->c1 c2 Heat (60-65°C, 8-12h) c1->c2 c3 Ice Quench & Work-up c2->c3 c4 Recrystallization c3->c4 Final Target Compound c4->Final Final Product

Caption: High-level manufacturing workflow diagram.

References

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • PMC. (n.d.). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. Retrieved from [Link]

  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Retrieved from [Link]

  • eScholarship.org. (n.d.). UNIVERSITY OF CALIFORNIA, IRVINE Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS. Retrieved from [Link]

  • ACS Publications. (2023). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Retrieved from [Link]

  • ACS Publications. (2017). Spirocyclopropanes from Intramolecular Cyclopropanation of Pyranopyrazoles and Pyranopyrimidine-diones and Lewis Acid Mediated (3 + 2) Cycloadditions of Spirocyclopropylpyrazolones. Retrieved from [Link]

  • ACS Publications. (2017). Spirocyclopropanes from Intramolecular Cyclopropanation of Pyranopyrazoles and Pyranopyrimidine-diones and Lewis Acid Mediated (. Retrieved from [Link]

  • ARKIVOC. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • ACS Publications. (2017). Spirocyclopropanes from Intramolecular Cyclopropanation of Pyranopyrazoles and Pyranopyrimidine-diones and Lewis Acid Mediated (3 + 2) Cycloadditions of Spirocyclopropylpyrazolones. Retrieved from [Link]

  • DTIC. (n.d.). The Bromination of Pyrazabole. Retrieved from [Link]

  • ResearchGate. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

  • R Discovery. (1971). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-5-cyclopropyl-1-methyl-1h-pyrazole. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved from [Link]

  • Thieme. (2024). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to prevent debromination during 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Debromination in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge encountered during the functionalization of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde: unwanted debromination during palladium-catalyzed cross-coupling reactions. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to minimize this side reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with my pyrazole substrate?

Debromination, also known as hydrodehalogenation or protodebromination, is a side reaction in which the bromine atom on your pyrazole ring is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired byproduct, reducing the overall yield of your target molecule and complicating purification.

The plausible mechanism often involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This Pd-H species can arise from various sources, such as the solvent, base, or even the organoboron reagent in Suzuki couplings.[4][5] Instead of undergoing the desired cross-coupling pathway, the palladium-aryl intermediate can react with this hydride, leading to the reductive elimination of the debrominated pyrazole.[2]

Your substrate, 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde, is an electron-rich heterocyclic system. Electron-rich aryl halides can be more susceptible to side reactions like debromination, particularly under highly active catalyst conditions.[5]

Q2: What are the primary sources of the hydride that causes debromination?

The hydride (H⁻) species responsible for debromination can originate from several components in your reaction mixture:

  • Solvents: Protic solvents like alcohols or residual water can be a source of hydrides.[4][5] In some cases, even aprotic solvents like dioxane or THF can decompose at high temperatures to generate hydride sources.[2][6]

  • Bases: Strong alkoxide bases (e.g., NaOtBu) are known to promote the formation of Pd-H species.[3] Certain inorganic bases, especially in the presence of water, can also contribute.[1]

  • Reagents: In Suzuki-Miyaura coupling, the boronic acid or its esters can sometimes act as a hydride source, particularly if the transmetalation step is slow.[4] Additives and impurities in any of the reagents can also play a role.

Q3: How does the choice of catalyst and ligand impact debromination?

The catalyst system is arguably the most critical factor. The goal is to select a ligand that promotes the desired C-C bond-forming reductive elimination at a much faster rate than the competing debromination pathway.[7][8]

  • Bulky, Electron-Rich Ligands: Modern biaryl monophosphine ligands, often called "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos), are highly effective at preventing debromination.[3][4][9] Their steric bulk and electron-donating properties facilitate the crucial final step of the catalytic cycle (reductive elimination), "outrunning" the side reaction.[7][10]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of bulky, electron-donating ligands that can be very effective in suppressing debromination and are known for their high stability.[11]

Troubleshooting Guide: A Parameter-Based Approach

If you are observing significant debromination (>5-10%), a systematic approach to optimizing your reaction conditions is necessary. The following sections break down the key parameters and provide actionable solutions.

The Catalyst System: Ligand and Palladium Source

The choice of ligand is your most powerful tool to combat debromination. A slow reductive elimination step allows more time for the undesired debromination pathway to occur.[4] Accelerating this step is key.

Recommendations:

  • Switch to a Buchwald-type Biarylphosphine Ligand: If you are using less bulky ligands like PPh₃ or dppf and observing debromination, switching to ligands like SPhos or XPhos is the first recommended step.[4][9] These ligands have been shown to be highly effective for coupling on nitrogen-containing heterocycles.[9]

  • Use a Pre-catalyst: Air- and moisture-stable pre-catalysts ensure the formation of a well-defined, active Pd(0) species. This can lead to more reproducible results and higher activity, which can help the desired reaction outcompete side reactions.[3][9]

  • Increase Ligand-to-Palladium Ratio: In some cases, particularly with nitrogen-containing heterocycles that can coordinate to the palladium center, using a slightly higher ligand-to-metal ratio (e.g., 2.2:1 for L:Pd) can be beneficial.[9]

Table 1: Ligand Selection Guide for Minimizing Debromination

Ligand ClassExample(s)Typical Performance Against DebrominationRationale
Biaryl Monophosphines SPhos, XPhos, RuPhosExcellent Bulky and electron-rich; accelerates reductive elimination significantly.[3][4][10]
N-Heterocyclic Carbenes IPr, SImesVery Good Strong σ-donors and sterically demanding; stabilize the catalyst and promote coupling.[11]
Ferrocenyl Phosphines dppfModerate A robust ligand, but can be prone to debromination with challenging substrates.[3]
Trialkyl/Aryl Phosphines PPh₃, PCy₃Poor to Moderate Less bulky and electron-donating; often allows debromination to compete effectively.[3][6]
Base Selection

The base plays a crucial role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling) but can also be a primary culprit in promoting debromination.[11][12]

Recommendations:

  • Avoid Strong Alkoxide Bases: If possible, avoid strong bases like NaOtBu or KOtBu, as they are frequently implicated in promoting hydrodehalogenation.[3]

  • Use Weaker Inorganic Bases: Milder carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases are often the best choice.[2][3][4] K₃PO₄ is a particularly good starting point as it is effective under a wide range of conditions with minimal side reactions.[13]

  • Consider Base Solubility: The solubility of the base in the reaction medium is important for its effectiveness. Cs₂CO₃, for instance, has good solubility in many organic solvents.[3]

Table 2: Base Selection Guide

BaseTypeCommon IssuesRecommendation
K₃PO₄Inorganic (Phosphate)Generally well-behaved.First choice for optimization. [2][13]
Cs₂CO₃, K₂CO₃Inorganic (Carbonate)Can be effective, but strength varies.Good alternatives to K₃PO₄.[3][14]
KFInorganic (Fluoride)Milder; useful for base-sensitive substrates.Consider for substrates with labile functional groups.[11]
NaOtBu, KOtBuOrganic (Alkoxide)High potential for debromination.Avoid if debromination is observed. [3]
Solvent and Temperature Optimization

The reaction environment can either suppress or promote the formation of hydride species.

Recommendations:

  • Use Aprotic Solvents: Prefer aprotic solvents like dioxane, toluene, or THF over protic solvents like alcohols.[3][4] If an aqueous system is required (as is common in Suzuki couplings), minimize the amount of water or use a mixed solvent system (e.g., Toluene/H₂O).[4][15]

  • Lower the Reaction Temperature: Debromination can sometimes have a higher activation energy than the desired coupling.[2][3] Therefore, running the reaction at the lowest effective temperature (e.g., 60-80 °C instead of >100 °C) can often dramatically improve selectivity.[2]

  • Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents, and run the reaction under a properly maintained inert atmosphere (Argon or Nitrogen). This minimizes water as a potential proton/hydride source.[4]

Visualizing the Competing Pathways

To better understand the challenge, the following diagram illustrates the palladium catalytic cycle for a Suzuki-Miyaura coupling. The desired pathway leads to the cross-coupled product, while the undesired off-cycle pathway shows how a Pd-H species can intercept the cycle to cause debromination.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(L₂) OxAdd->ArPdBr Trans Transmetalation (R-B(OR)₂) ArPdBr->Trans R-B(OR)₂ Base PdH_Formation Pd-H Formation ArPdBr->PdH_Formation Undesired Pathway ArPdR Ar-Pd(II)-R(L₂) Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Desired Product) RedElim->Product PdH_Source Hydride Source (Solvent, Base, etc.) PdH_Source->PdH_Formation ArPdH Ar-Pd(II)-H(L₂) PdH_Formation->ArPdH RedElim_Debrom Reductive Elimination ArPdH->RedElim_Debrom RedElim_Debrom->Pd0 Debrom_Product Ar-H (Debrominated Byproduct) RedElim_Debrom->Debrom_Product Troubleshooting_Flowchart Start Debromination Observed? Ligand Change Ligand (e.g., PPh₃ → SPhos) Start->Ligand Yes Base Change Base (e.g., NaOtBu → K₃PO₄) Ligand->Base Still an issue Success Problem Solved Ligand->Success Success Temp Lower Temperature (e.g., 100°C → 80°C) Base->Temp Still an issue Base->Success Success Solvent Change Solvent (e.g., DMF → Toluene) Temp->Solvent Still an issue Temp->Success Success Solvent->Success Success ReEval Re-evaluate Substrate/Reagent Purity Solvent->ReEval Still an issue

Sources

Overcoming steric hindrance in 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pyrazole functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde .

This scaffold is highly prized in drug discovery (particularly for kinase inhibitors), but it presents a formidable synthetic challenge: extreme steric hindrance . The C4-bromo group is flanked by a reactive C3-carbaldehyde and a bulky C5-cyclopropyl group, creating a "di-ortho" steric shield that routinely derails standard palladium-catalyzed cross-couplings and nucleophilic additions.

Below, we break down the causality of these failures and provide field-proven, self-validating methodologies to overcome them.

Part 1: Strategic Workflow & Diagnostic Mapping

To successfully functionalize this molecule, you cannot treat the C3 and C4 positions as independent entities. The reactivity of one directly compromises the other.

Workflow Start 4-Bromo-5-cyclopropyl- 1-methylpyrazole- 3-carbaldehyde Acetal C3-Aldehyde Protection (Acetal) Start->Acetal Ethylene glycol, pTsOH Coupling C4 Pd-Catalyzed Cross-Coupling Acetal->Coupling Pd(0), Bulky Ligand, Boronic Acid/Amine Deprotect Acetal Deprotection & C3 Modification Coupling->Deprotect HCl (aq), then Nucleophile

Workflow for sequential functionalization overcoming C3/C4/C5 steric conflicts.

Part 2: Troubleshooting FAQs (Q&A)

Q1: Why do my Suzuki-Miyaura couplings at the C4 position yield mostly protodehalogenated byproduct instead of the desired cross-coupled product?

Causality: The failure lies in the transmetalation step. Because the C4-bromo is sandwiched between the C3-carbaldehyde and C5-cyclopropyl groups, the incoming boronic acid cannot easily access the Palladium(II) center. When transmetalation is sterically stalled, the long-lived Pd(II) intermediate undergoes competitive β -hydride elimination or reduction, leading to protodehalogenation[1]. Solution: You must use highly sterically demanding, electron-rich dialkylbiarylphosphine ligands (such as AntPhos or SPhos ). These ligands sterically favor a monoligated Pd(0) active species, accelerating oxidative addition, and their sheer bulk forces the subsequent reductive elimination step, pushing the stalled catalytic cycle forward[1][2].

Q2: Can I perform a Buchwald-Hartwig amination directly on this scaffold?

Causality: No. Buchwald-Hartwig aminations on hindered pyrazoles require strong bases (e.g., NaOtBu) and elevated temperatures (>100 °C)[3]. Under these conditions, the unprotected C3-carbaldehyde will undergo rapid base-catalyzed degradation (such as Cannizzaro-type disproportionation or aldol condensations). Furthermore, the free aldehyde strongly coordinates to the Palladium center, poisoning the catalyst. Solution: The C3-carbaldehyde must be masked as a cyclic acetal prior to any C-N coupling[4]. Once protected, utilize a catalyst system like Pd(dba)₂ with tBuDavePhos , which is specifically validated for C4-amination of hindered pyrazoles[3][5].

Q3: Grignard additions to the C3-carbaldehyde are stalling at ~30% conversion. How can I drive this nucleophilic addition to completion?

Causality: The adjacent C4-bromo and C5-cyclopropyl groups create a rigid steric umbrella over the C3-carbonyl carbon, severely restricting the Bürgi-Dunitz trajectory required for nucleophilic attack. Additionally, the basicity of Grignard reagents can lead to competitive enolization of the starting material rather than addition. Solution: Implement Lewis acid activation. Pre-complexing the aldehyde with LaCl3​⋅2LiCl (Krasovskiy-Knochel conditions) or CeCl3​ coordinates the carbonyl oxygen, drastically increasing its electrophilicity and suppressing basicity-driven side reactions, allowing the nucleophile to overcome the steric barrier.

Part 3: Mechanistic Insight

CatalyticCycle Pd0 Pd(0)L Monoligated Active Species OxAdd Oxidative Addition (Fast with e- rich L) Pd0->OxAdd Ar-Br PdII_Ar Pd(II)(Ar)(Br)L Sterically Crowded OxAdd->PdII_Ar PdII_Ar->Pd0 Protodehalogenation (Side Reaction) Transmet Transmetalation (Bottleneck) PdII_Ar->Transmet R-B(OH)2, Base PdII_Ar_R Pd(II)(Ar)(R)L Transmet->PdII_Ar_R RedElim Reductive Elimination (Forced by Bulky L) PdII_Ar_R->RedElim RedElim->Pd0 Ar-R Product

Suzuki-Miyaura cycle highlighting the transmetalation bottleneck at C4.

Part 4: Quantitative Optimization Data

The following table summarizes the optimized parameters required to overcome steric hindrance for specific transformations on this scaffold[1][2][3][5].

Reaction TypeTarget PositionRecommended LigandCatalyst PrecursorBaseSolventTypical Yield
Suzuki-Miyaura (Aryl) C4SPhos or AntPhosPd₂(dba)₃K₃PO₄Toluene/H₂O75–85%
Suzuki-Miyaura (Alkyl) C4AntPhosPd(OAc)₂Cs₂CO₃Dioxane60–70%
Buchwald-Hartwig (2° Amine) C4tBuDavePhosPd(dba)₂NaOtBuXylene65–80%
Nucleophilic Addition C3N/A (LaCl₃·2LiCl)N/AN/ATHF80–95%

(Note: All C4 cross-couplings require prior C3-aldehyde protection).

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing specific analytical checkpoints.

Protocol A: Chemoselective Acetal Protection of the C3-Carbaldehyde
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reagents: Add ethylene glycol (5.0 equiv) and p-toluenesulfonic acid monohydrate (0.1 equiv).

  • Reaction: Reflux the mixture at 110 °C for 12 hours, continuously removing water.

  • Validation Checkpoint: Pull a 0.1 mL aliquot, concentrate, and analyze via ¹H NMR (CDCl₃). The self-validating marker of success is the complete disappearance of the highly deshielded aldehyde proton singlet at ~9.8 ppm , and the emergence of the acetal methine proton at ~5.8 ppm. Do not proceed to cross-coupling if the 9.8 ppm peak remains.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: AntPhos-Enabled Suzuki-Miyaura Coupling at C4
  • Setup: Inside an argon-filled glovebox, charge a pressure vial with the C3-acetal protected pyrazole from Protocol A (1.0 equiv) and the desired boronic acid (1.5 equiv).

  • Catalyst Generation: Add Pd(OAc)₂ (0.02 equiv), AntPhos ligand (0.04 equiv), and anhydrous K₃PO₄ (3.0 equiv)[1].

  • Reaction: Add a rigorously degassed mixture of Toluene/H₂O (4:1 v/v). Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. A successful sterically-hindered coupling will show <5% of the protodehalogenated byproduct (M-Br+H) and >90% conversion to the desired cross-coupled mass. Troubleshooting: If protodehalogenation exceeds 10%, your solvent degassing was insufficient; oxygen accelerates the decomposition of the electron-rich AntPhos ligand.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, concentrate, and purify via silica gel chromatography.

Part 6: Comprehensive References

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides - The Journal of Organic Chemistry (ACS).

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Chemical Communications (RSC).

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles and piperidine - Molecules (via ResearchGate).

  • A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions - BenchChem.

Sources

Optimizing yield in the formylation of 4-bromo-5-cyclopropyl-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-bromo-5-cyclopropyl-1-methylpyrazole Transformation: Halogen-Metal Exchange & Formylation to yield 4-formyl-5-cyclopropyl-1-methylpyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the formylation of highly substituted pyrazoles. Synthesizing 4-formyl-5-cyclopropyl-1-methylpyrazole presents unique steric and electronic challenges. This guide moves beyond basic protocols, providing the mechanistic causality and self-validating workflows required to achieve >85% yields reliably.

Reaction Diagnostics & Mechanistic Workflow

Understanding the exact lifecycle of your reactive intermediates is the first step in troubleshooting. The diagram below outlines the critical path from the brominated starting material to the final aldehyde, highlighting the transient species where most yield losses occur.

FormylationWorkflow A 4-bromo-5-cyclopropyl- 1-methylpyrazole B Halogen-Metal Exchange (iPrMgCl·LiCl or n-BuLi) A->B C Metalated Pyrazole Intermediate B->C -iPrBr or -BuBr D Electrophilic Quench (Anhydrous DMF) C->D E Tetrahedral Intermediate D->E Nucleophilic Attack F Aqueous Workup (NH4Cl or HCl) E->F G 4-formyl-5-cyclopropyl- 1-methylpyrazole F->G Hydrolysis

Workflow for formylation of 4-bromo-5-cyclopropyl-1-methylpyrazole via halogen-metal exchange.

Knowledge Base & Troubleshooting (FAQs)

Q1: Why is my yield of the formylated product low, with significant recovery of the starting 4-bromopyrazole? A1: This indicates incomplete halogen-metal exchange. Traditional methods using n -butyllithium ( n -BuLi) require strict cryogenic conditions (-78 °C) to prevent side reactions, but the exchange can be sluggish due to the steric hindrance of the adjacent C5-cyclopropyl group[1]. Solution: Transition to a "Turbo-Grignard" reagent ( i -PrMgCl·LiCl). The incorporation of LiCl breaks the polymeric aggregates of the Grignard reagent, significantly enhancing its solubility and kinetic reactivity[2]. This allows the Br/Mg exchange to proceed efficiently at higher temperatures (-15 °C to 0 °C) without degrading the pyrazole core[3].

Q2: I am observing a high percentage of 5-cyclopropyl-1-methylpyrazole (debrominated byproduct). How do I prevent this? A2: The debrominated byproduct forms when the highly basic metalated pyrazole intermediate abstracts a proton instead of reacting with the formylating agent (DMF). This protonation typically stems from moisture in the reaction vessel, wet DMF, or dimethylamine impurities in the DMF[4]. Solution: Ensure strictly anhydrous conditions. Distill your DMF over calcium hydride ( CaH2​ ) and store it over 3Å molecular sieves. Self-Validation Check: Before adding DMF, extract a 0.5 mL aliquot of the reaction mixture and quench it with D2​O . Analyze the crude extract via 1H NMR. If you observe >95% deuterium incorporation at the C4 position, your metalation is complete. This proves that any subsequent yield loss is strictly due to the DMF quench step, isolating the variable.

Q3: The reaction mixture turns dark red/brown during the DMF quench, and the yield drops. What causes this? A3: This color change indicates decomposition of the metalated intermediate or a localized exothermic reaction causing side-reactions (such as ring-opening) when DMF is added too rapidly. The nucleophilic attack of the pyrazolyl-metal species on DMF forms a tetrahedral hemiaminal intermediate. If the temperature spikes, this intermediate can collapse prematurely. Solution: Dilute the purified DMF in anhydrous THF (1:1 ratio) and add it dropwise to the reaction mixture while maintaining the internal temperature below -15 °C. Allow the tetrahedral intermediate to stabilize for 30 minutes before gradually warming to room temperature.

Q4: How should I perform the aqueous workup to maximize the release of the aldehyde? A4: The tetrahedral intermediate formed after DMF addition is relatively stable. If the quench is too mild (e.g., neutral water), the hydrolysis to the aldehyde might be incomplete, leading to water-soluble hemiaminal species that are lost in the aqueous waste layer. Solution: Quench with a slightly acidic aqueous solution, such as saturated ammonium chloride ( NH4​Cl ) or 1M HCl , and stir vigorously for 15-30 minutes at room temperature. This acidic environment protonates the amine leaving group, driving the collapse of the tetrahedral intermediate to release dimethylamine and yield the desired 4-pyrazolecarbaldehyde[4].

Quantitative Yield Analysis

To justify the shift from traditional lithiation to Turbo-Grignard metalation, review the empirical data below. The table summarizes the causality between reaction conditions and the resulting product distribution.

Reagent SystemTemp (°C)Time (h)Electrophile QuenchYield (%)Major Byproduct Observed
n -BuLi-781.0DMF (neat, rapid)45 - 55Debrominated pyrazole
n -BuLi-781.0DMF (in THF, dropwise)65 - 75Debrominated pyrazole
i -PrMgCl02.0DMF (in THF, dropwise)30 - 40Unreacted starting material
i -PrMgCl·LiCl -15 to 0 1.5 DMF (in THF, dropwise) 85 - 92 Trace debrominated pyrazole

Standard Operating Procedure (SOP)

This protocol utilizes a self-validating system to ensure each mechanistic milestone is achieved before proceeding to the next.

Protocol: Self-Validating Formylation via Turbo-Grignard

Step 1: System Preparation

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry argon (repeat 3x).

  • Add 4-bromo-5-cyclopropyl-1-methylpyrazole (1.0 equiv, e.g., 10 mmol) and anhydrous THF to achieve a 0.2 M concentration.

  • Cool the solution to -15 °C using an ice/salt bath.

Step 2: Halogen-Metal Exchange 4. Dropwise add i -PrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 1.1 equiv) over 15 minutes, ensuring the internal temperature remains below -5 °C. 5. Stir the reaction mixture at -15 °C to 0 °C for 1.5 hours. 6. Self-Validation Check: Withdraw a 0.5 mL aliquot, quench with 0.5 mL D2​O , extract with ethyl acetate, and analyze the organic layer via 1H NMR. Proceed to Step 3 only if >95% deuterium incorporation is observed at the C4 position.

Step 3: Electrophilic Quench 7. In a separate dry vial, prepare a 1:1 mixture of anhydrous DMF (2.0 equiv) and anhydrous THF. 8. Cool the main reaction mixture back to -15 °C. 9. Add the DMF/THF solution dropwise over 20 minutes to prevent localized exotherms. 10. Allow the reaction to stir for 30 minutes at -15 °C, then gradually warm to room temperature over 1 hour.

Step 4: Hydrolysis and Workup 11. Quench the reaction by slowly adding saturated aqueous NH4​Cl (15 mL). 12. Stir vigorously for 30 minutes at room temperature to ensure the complete collapse of the tetrahedral hemiaminal intermediate. 13. Extract the aqueous layer with ethyl acetate (3 x 20 mL). 14. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 15. Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 4-formyl-5-cyclopropyl-1-methylpyrazole.

References[3] Azole Coupling Reactions via Combining Sulfonium Activation and Concepts of Catalytic Metalation. Technical University of Munich (TUM).

URL:[Link][4] Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. American Chemical Society (ACS). URL:[Link][2] Alkali-Metal-Mediated Synergistic Effects in Polar Main Group Organometallic Chemistry. American Chemical Society (ACS). URL:[Link][1] Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. American Chemical Society (ACS). URL:[Link]

Sources

Best chromatography purification methods for 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic purification. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde .

This molecule presents unique chromatographic behaviors: the pyrazole core offers potential hydrogen-bonding sites, the C4-bromo and C5-cyclopropyl groups impart significant lipophilicity and steric bulk, and the C3-carbaldehyde is a reactive moiety susceptible to solvent-induced degradation. The following self-validating protocols and troubleshooting steps are designed to ensure >98% purity for drug development applications.

I. Purification Decision Workflow

The structural complexity of your crude mixture dictates the purification strategy. Normal-phase chromatography is generally sufficient for bulk purification[1], but the presence of closely eluting regioisomers (e.g., resulting from non-selective N-methylation) necessitates high-resolution Reversed-Phase (RP) HPLC.

G Start Crude Mixture (4-Bromo-5-cyclopropyl- 1-methylpyrazole-3-carbaldehyde) Profiling LC-MS & TLC Profiling Start->Profiling Decision Regioisomers Present? Profiling->Decision NP Normal Phase Flash (Silica, Hex/EtOAc) Decision->NP No (Standard) RP Prep RP-HPLC (C18, H2O/MeCN) Decision->RP Yes (Complex) Pure Pure Target Compound (>98% Purity) NP->Pure RP->Pure

Chromatography decision workflow for pyrazole carbaldehyde purification.

II. Standardized Chromatographic Methodologies

Method A: Normal-Phase Flash Chromatography (Bulk Isolation)

Causality: Normal-phase silica separates compounds primarily by polar interactions. The lipophilic bromo and cyclopropyl groups shield the pyrazole core, reducing overall polarity and allowing the target to elute efficiently in moderately non-polar solvent systems[1]. Combiflash chromatography with shallow gradients is highly effective for these pyrazole derivatives[2]. Self-Validation: Always run a 2D-TLC prior to loading to confirm the aldehyde is not degrading on the acidic silica gel.

  • Column Preparation: Pack a high-resolution silica gel column (15–40 µm particle size for optimal theoretical plates) using 100% Hexanes.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head. Do not use the eluent for loading if it causes the lipophilic product to precipitate.

  • Elution Gradient: Begin elution with 95:5 Hexanes:Ethyl Acetate. Gradually increase the polarity to 70:30 over 12 column volumes (CV). The target compound typically elutes around the 80:20 mark[2].

  • Fraction Analysis: Spot fractions on a silica TLC plate. Visualize under UV light (254 nm) or use a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, which specifically reacts with the carbaldehyde group to form a bright orange spot, validating the presence of the intact aldehyde.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at <35°C to prevent thermal degradation or auto-oxidation of the aldehyde. Final polishing can be achieved via recrystallization if the product is solid[3].

Method B: Preparative Reversed-Phase HPLC (Isomer Resolution)

Causality: If your synthesis involved the N-methylation of a des-methyl precursor, 1-methyl and 2-methyl regioisomers will form. These isomers have nearly identical polarities on silica but differ in their hydrophobic surface area, making C18 RP-HPLC the only viable method for baseline resolution.

  • System Setup: Equip the HPLC with a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). Set the UV detector to 254 nm.

  • Solvent System:

    • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile (MeCN) with 0.1% Formic Acid.

    • Critical Constraint: Strictly avoid Methanol to prevent hemiacetal formation with the C3-carbaldehyde.

  • Gradient Elution: Run a shallow gradient from 40% B to 75% B over 30 minutes. The high lipophilicity of the C4-bromo and C5-cyclopropyl groups requires a higher organic modifier concentration to elute.

  • Fraction Collection & Recovery: Collect peaks based on a strict UV threshold. Immediately freeze the pure fractions and lyophilize to remove water and acetonitrile, yielding the pure compound without exposing the aldehyde to prolonged heat.

III. Quantitative Retention Data

The following table summarizes the expected chromatographic behavior of the target compound versus common synthetic impurities.

AnalyteNormal Phase ( Rf​ )*Reversed Phase ( Rt​ min)**Chromatographic Behavior & Causality
Target Compound 0.45 8.5 Moderately non-polar; strong retention on C18 due to the heavy Br atom and cyclopropyl bulk.
Regioisomer (2-methyl) 0.428.1Nearly identical polarity to target; requires a shallow RP-HPLC gradient for baseline resolution.
Des-bromo Impurity 0.355.2Lack of the lipophilic bromine increases relative polarity (lower Rf​ ) and drastically decreases C18 retention.
Over-oxidized Acid 0.103.5Highly polar carboxylic acid streaks on silica and elutes near the void volume on RP-HPLC.

*Conditions: Silica gel TLC, 70:30 Hexanes:Ethyl Acetate. **Conditions: C18 Analytical Column, 40-95% MeCN in Water (0.1% FA) over 15 mins.

IV. Troubleshooting & FAQs

Q: Why am I seeing a secondary peak with a mass of +32 Da in my LC-MS after purification? A: This mass shift indicates the formation of a dimethyl acetal or hemiacetal. Carbaldehydes are highly electrophilic and reactive towards primary alcohols. If methanol was used during the reaction workup, chromatography, or LC-MS analysis, it will react with the C3-carbaldehyde under slightly acidic conditions. Resolution: Strictly avoid methanol. Use Acetonitrile/Water for RP-HPLC and Hexanes/Ethyl Acetate for Normal Phase.

Q: My product is streaking heavily on the silica column, leading to poor recovery. How can I fix this? A: While the N1-methyl group reduces the basicity of the pyrazole ring, secondary hydrogen-bonding interactions between the pyrazole nitrogens and acidic silanol groups on the silica can still cause streaking. Resolution: Pre-treat the silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading, or switch to an amine-functionalized (NH2) silica stationary phase to passivate the active acidic sites.

Q: How can I selectively separate the target compound from the unbrominated precursor (5-cyclopropyl-1-methylpyrazole-3-carbaldehyde)? A: The addition of the heavy, lipophilic bromine atom at the C4 position significantly alters the molecule's retention. On Normal Phase, the unbrominated precursor is more polar and will elute later. On Reversed Phase (C18), the unbrominated precursor is significantly less lipophilic and will elute much earlier than the brominated target[2]. Rely on RP-HPLC if the Normal Phase resolution is insufficient.

Q: I observe a mass corresponding to the carboxylic acid derivative. How do I prevent this over-oxidation? A: Pyrazole carbaldehydes can auto-oxidize to carboxylic acids in the presence of ambient oxygen and light, especially when concentrated to dryness and left at room temperature. Resolution: Evaporate chromatographic fractions at low temperatures (<35°C). Flush the storage vial with Argon or Nitrogen gas before sealing, and store the purified solid at -20°C protected from light.

V. References

  • BenchChem. "Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde." BenchChem Technical Resources. URL:

  • Davies, T. G., et al. "Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction." Journal of Medicinal Chemistry - ACS Publications. URL:

  • Asiri, A. M., et al. "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." National Center for Biotechnology Information (PMC). URL:

Sources

Technical Support Center: Improving Solubility of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous reaction media. Poor solubility is a common hurdle that can impede reaction kinetics, reduce yields, and complicate purification processes.[1] This guide provides a structured approach to understanding and overcoming these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. Our goal is to equip you with the knowledge and practical techniques to effectively manage the solubility of this pyrazole derivative in your experiments.

Understanding the Challenge: Physicochemical Properties

4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde's structure, featuring a substituted pyrazole ring, contributes to its limited aqueous solubility. The presence of non-polar groups, such as the bromo and cyclopropyl substituents, can decrease its affinity for water.[2] While the pyrazole ring and the carbaldehyde group offer some potential for hydrogen bonding, the overall hydrophobic character of the molecule often predominates.[2][3] Factors such as high molecular weight and strong intermolecular forces within the crystal lattice can further hinder dissolution.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde not dissolving in my aqueous reaction mixture?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The pyrazole ring, while containing nitrogen atoms capable of hydrogen bonding, is part of a larger molecule with significant non-polar character arising from the bromo and cyclopropyl groups.[2] This hydrophobicity makes it difficult for water molecules to effectively solvate the compound. Additionally, strong crystal lattice energy can make it hard for the solvent to break apart the solid state.[2]

Q2: I've observed that my reaction is sluggish and gives a low yield. Could this be related to solubility?

A2: Yes, poor solubility is a very likely cause. When a reactant is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to a significantly reduced reaction rate. This can result in incomplete conversion of starting materials and consequently, lower yields.[1]

Q3: What is the simplest first step I can take to try and improve solubility?

A3: Increasing the temperature of the reaction mixture is often the simplest initial step. For many organic solids, solubility increases with temperature.[2][4] This is because the added thermal energy helps to overcome the intermolecular forces holding the crystal lattice together.[2] However, be cautious of potential degradation or side reactions at elevated temperatures.[4]

Q4: Are there any "green chemistry" approaches I can consider for improving solubility?

A4: Absolutely. Utilizing water as a solvent is in itself a green chemistry principle.[5][6] To overcome solubility issues in water, you can explore the use of surfactants to create micelles that can encapsulate the organic compound, a technique known as micellar catalysis.[5][7][8] This approach can often be performed under mild conditions and can lead to easier workup and reduced waste.[5]

Troubleshooting Guides: Step-by-Step Protocols

If simple temperature adjustment is insufficient, the following detailed protocols provide systematic approaches to enhance the solubility of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde.

Strategy 1: Co-Solvent System

The use of a water-miscible organic co-solvent can significantly increase the solubility of organic compounds by reducing the overall polarity of the solvent system.[1][9][10]

Experimental Protocol: Co-Solvent Screening
  • Preparation: In a series of small, sealed vials, place a known amount (e.g., 5 mg) of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde.

  • Initial Test: To each vial, add 1 mL of your primary aqueous reaction medium to confirm insolubility under stirring at the intended reaction temperature.

  • Co-Solvent Addition: Prepare stock solutions of various water-miscible organic co-solvents (see Table 1) in your aqueous medium at different concentrations (e.g., 10%, 25%, 50% v/v).

  • Dissolution Test: Add the co-solvent mixtures to the vials containing the compound. Stir vigorously and observe for dissolution.

  • Selection: Identify the co-solvent and the minimum concentration required to achieve complete dissolution.[1]

  • Compatibility Check: Ensure the selected co-solvent system is compatible with your reaction conditions and does not interfere with the desired chemical transformation.

Co-SolventPropertiesCommon Starting Concentration
EthanolPolar protic, volatile, and easy to remove.[1][11]10% v/v
Dimethyl Sulfoxide (DMSO)Polar aprotic, powerful solvent for many organic compounds.[3][11]5-10% v/v
N,N-Dimethylformamide (DMF)Polar aprotic, high boiling point.[1][11]5-10% v/v
Polyethylene Glycol (PEG 400)Low toxicity, often used in pharmaceutical formulations.[1][9]10% v/v
AcetonePolar aprotic, frequently used for pyrazole synthesis.[11]10% v/v

Table 1: Common Co-solvents for Improving Aqueous Solubility

Strategy 2: pH Adjustment

For compounds with ionizable groups, altering the pH of the medium can dramatically increase solubility by forming a more soluble salt.[4] Pyrazoles are weakly basic and can be protonated in acidic conditions to form more soluble salts.[2][3][12]

Experimental Protocol: pH-Dependent Solubility Test
  • Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Solubility Measurement: Add an excess amount of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde to a known volume of each buffer solution in separate sealed vials.

  • Equilibration: Shake the vials at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Sample Analysis: Filter the suspensions to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Determination: Plot solubility as a function of pH to identify the optimal pH range for your reaction.

Strategy 3: Use of Surfactants (Micellar Solubilization)

Surfactants are amphiphilic molecules that can form micelles in water above a certain concentration (the critical micelle concentration, or CMC).[13][14] The hydrophobic cores of these micelles can encapsulate poorly soluble organic compounds, effectively increasing their concentration in the aqueous phase.[7][13][15]

Experimental Protocol: Surfactant Screening
  • Surfactant Selection: Choose a few common surfactants to screen (see Table 2).

  • Stock Solutions: Prepare aqueous stock solutions of each surfactant at a concentration well above their CMC.

  • Solubilization Test: In separate vials, add your pyrazole derivative to each surfactant solution.

  • Observation: Stir the mixtures at the reaction temperature and visually inspect for the dissolution of the solid.

  • Reaction Test: Once a suitable surfactant is identified, perform a small-scale reaction in the micellar system to confirm compatibility and effectiveness.

Surfactant TypeExampleProperties
AnionicSodium Dodecyl Sulfate (SDS)Widely used, can be effective but may interact with cationic reagents.[14]
CationicCetyltrimethylammonium Bromide (CTAB)Can have bactericidal properties.[14]
Non-ionicTriton X-100, Polysorbate 80 (Tween 80)Generally less harsh and less likely to interfere with reactions.[14]

Table 2: Common Surfactants for Micellar Solubilization

Strategy 4: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16][17][18] They can encapsulate poorly soluble "guest" molecules, like our pyrazole derivative, forming an inclusion complex that has significantly higher aqueous solubility.[16][17][19]

Experimental Protocol: Cyclodextrin Complexation
  • Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[18]

  • Complex Formation: Prepare an aqueous solution of the chosen cyclodextrin.

  • Guest Addition: Gradually add the 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Allow the mixture to stir for several hours or overnight to ensure the formation of the inclusion complex.

  • Confirmation: The formation of a clear solution is a strong indicator of successful complexation and solubilization. This solution can then be used directly in the subsequent reaction.

Visualization of Workflows

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde temp Strategy 1: Increase Temperature start->temp check1 Is solubility sufficient? temp->check1 cosolvent Strategy 2: Co-Solvent System check2 Is solubility sufficient? cosolvent->check2 ph_adjust Strategy 3: pH Adjustment check3 Is solubility sufficient? ph_adjust->check3 surfactant Strategy 4: Surfactants (Micellar) check4 Is solubility sufficient? surfactant->check4 cyclodextrin Strategy 5: Cyclodextrins check5 Is solubility sufficient? cyclodextrin->check5 check1->cosolvent No success Proceed with Reaction check1->success Yes check2->ph_adjust No check2->success Yes check3->surfactant No check3->success Yes check4->cyclodextrin No check4->success Yes check5->success Yes fail Re-evaluate or Combine Strategies check5->fail No

Caption: Decision workflow for troubleshooting solubility issues.

Conclusion

Overcoming the poor aqueous solubility of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde is a critical step for its successful use in many synthetic applications. By systematically applying the strategies outlined in this guide—from simple temperature adjustments to more advanced techniques like the use of co-solvents, pH manipulation, surfactants, and cyclodextrins—researchers can significantly improve the dissolution of this compound. Each approach has its own advantages and should be selected based on the specific requirements of the reaction. We encourage you to use this guide as a starting point for your process optimization.

References

  • TSI Journals. (n.d.). Micelles Supported Organic Reactions in Water: A Review. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference. Retrieved from [Link]

  • PNAS. (2023). Micellar catalysis: Polymer bound palladium catalyst for carbon-carbon coupling reactions in water. Retrieved from [Link]

  • RSC Advances. (2015). Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Heterogeneous micellar catalysis for organic synthesis in water. Retrieved from [Link]

  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • Organic Letters. (2016). Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Retrieved from [Link]

  • PMC. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical and Pharmaceutical Sciences. (2012). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS. Retrieved from [Link]

  • PMC. (n.d.). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this and structurally related pyrazole derivatives. Our guidance is grounded in established chemical principles and field-proven insights to help you navigate common challenges and minimize side reactions.

The synthesis of this specific substituted pyrazole carbaldehyde is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The most logical synthetic pathway involves two key transformations: the electrophilic bromination of a 5-cyclopropyl-1-methylpyrazole precursor, followed by formylation at the C3 position, typically via the Vilsmeier-Haack reaction. Each step presents unique challenges that this guide aims to address.

Proposed Synthetic Pathway

The overall transformation can be visualized as a two-step sequence starting from a 5-cyclopropyl-1-methylpyrazole core.

G Start 5-cyclopropyl-1-methylpyrazole Intermediate 4-Bromo-5-cyclopropyl-1-methylpyrazole Start->Intermediate Step 1: Bromination (e.g., NBS) Product 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde Intermediate->Product Step 2: Formylation (Vilsmeier-Haack)

Caption: Proposed two-step synthesis pathway.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by reaction step.

Step 1: Bromination of 5-cyclopropyl-1-methylpyrazole

The selective introduction of a bromine atom at the C4 position of the pyrazole ring is a critical step. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its ease of handling compared to liquid bromine.[1] Pyrazoles are highly reactive towards electrophilic substitution, making controlled monobromination essential.[2]

G cluster_0 Troubleshooting: Bromination Step cluster_1 Solutions Problem1 Problem: Incomplete Reaction Low yield, starting material remains Sol1 Increase NBS equivalents (1.05-1.1 eq). Ensure anhydrous conditions. Slightly increase reaction time/temperature. Problem1:sol->Sol1 Problem2 Problem: Over-bromination Formation of 4,4-dibromo or other poly-brominated species Sol2 Use exactly 1.0 eq of NBS. Maintain low temperature (0-25°C). Add NBS portion-wise. Problem2:sol->Sol2 Problem3 Problem: Cyclopropyl Ring Instability Ring-opening or side reactions observed Sol3 Avoid strong acids/bases. Use mild, neutral conditions (NBS is ideal). Keep temperatures moderate. Problem3:sol->Sol3

Caption: Troubleshooting logic for the bromination step.

Issue 1: Low Yield and Significant Unreacted Starting Material
  • Probable Cause: Insufficient electrophilicity of the brominating agent, non-optimal reaction time or temperature, or moisture in the reaction.

  • Solution & Scientific Rationale:

    • Reagent Stoichiometry: Ensure at least 1.05 equivalents of NBS are used. While NBS is an effective source of electrophilic bromine, some decomposition or reaction with trace impurities can occur.

    • Anhydrous Conditions: Moisture can react with NBS, reducing its efficacy. Ensure all glassware is oven-dried and use an anhydrous solvent (e.g., CCl₄, CHCl₃, or acetonitrile).

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, a slight increase in temperature (e.g., from room temperature to 40°C) or extended reaction time may be necessary. For some substrates, radical initiators like AIBN or benzoyl peroxide can facilitate the reaction, particularly if benzylic/allylic-type positions are targeted, though for pyrazole C-H bromination, an ionic pathway is more likely.[3]

Issue 2: Formation of Di-brominated or Other Impurities
  • Probable Cause: The high reactivity of the pyrazole ring makes it susceptible to over-bromination, especially if excess NBS is used or if the reaction temperature is too high.

  • Solution & Scientific Rationale:

    • Control Stoichiometry: Use precisely 1.0 equivalent of NBS. Over-bromination is a common side reaction with highly activated rings.[4]

    • Temperature Control: Perform the reaction at a controlled temperature, starting at 0°C and allowing it to slowly warm to room temperature. This moderates the reaction rate and improves selectivity.

    • Slow Reagent Addition: Add the NBS in small portions over time rather than all at once. This keeps the instantaneous concentration of the brominating agent low, favoring mono-substitution.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[5][6][7] It involves the in-situ formation of the Vilsmeier reagent (a chloroiminium ion) from a formamide (like DMF) and an activating agent (like POCl₃).[8][9] The 4-bromo substituent is electron-withdrawing, which deactivates the pyrazole ring, making this step more challenging than the formylation of an unsubstituted pyrazole.[10]

Issue 1: Reaction is Sluggish or Fails to Proceed
  • Probable Cause: The pyrazole ring is insufficiently nucleophilic due to the deactivating effect of the C4-bromo substituent. The Vilsmeier reagent itself is a relatively weak electrophile.[9][10]

  • Solution & Scientific Rationale:

    • Increase Temperature: Formylation of less reactive substrates often requires higher temperatures. After adding the pyrazole substrate to the pre-formed Vilsmeier reagent at 0°C, the reaction mixture typically needs to be heated, often in the range of 60-80°C, to drive the reaction to completion.[11][12]

    • Adjust Reagent Ratio: A moderate excess of the Vilsmeier reagent (e.g., 1.5-2.5 equivalents of POCl₃ relative to the pyrazole) can increase the electrophile concentration and improve the reaction rate.[11] However, a large excess can lead to decomposition.[10]

    • Solvent Choice: While DMF is a reactant, using a co-solvent like 1,2-dichloroethane (DCE) can sometimes improve solubility and reaction kinetics.

Issue 2: Formation of Unidentified, Polar Impurities
  • Probable Cause: Incomplete hydrolysis of the iminium salt intermediate during workup, or potential side reactions like chlorination at elevated temperatures.[11]

  • Solution & Scientific Rationale:

    • Controlled Workup: The workup is critical. The reaction mixture should be quenched by pouring it onto crushed ice. This hydrolyzes the excess POCl₃ and the iminium salt intermediate.

    • pH Adjustment: After the initial quench, the acidic mixture must be carefully neutralized and then made basic (pH 8-9) with a solution like NaOH or NaHCO₃.[12] This step is crucial for the complete hydrolysis of the iminium salt to the final aldehyde. Failure to reach the correct pH can leave charged intermediates in the aqueous layer, drastically reducing yield.

    • Temperature Management: Avoid excessive heating (e.g., >100°C) during the reaction, as this can sometimes lead to chlorinated byproducts.[11]

Issue 3: Stability of the Cyclopropyl Group
  • Probable Cause: Cyclopropyl groups can be sensitive to strongly acidic or electrophilic conditions, potentially leading to ring-opening.

  • Solution & Scientific Rationale:

    • General Stability: The cyclopropyl group is known to stabilize an adjacent positive charge, behaving somewhat like a double bond, which suggests a degree of electronic interaction with the pyrazole ring.[13] Fortunately, it is generally stable under standard NBS bromination and Vilsmeier-Haack conditions.

    • Precautionary Measures: To minimize risk, avoid overly harsh conditions. This includes using no more than the necessary equivalents of POCl₃ and maintaining the reaction temperature within the recommended range (typically ≤ 80°C). The absence of strong, non-Vilsmeier Lewis acids is also advisable.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is bromination with NBS expected to be selective for the C4 position? A: In 1,5-disubstituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution. The nitrogen atom at position 1 directs electrophiles away from C5, and the N2 atom directs towards C3 and C5, but with the C5 position blocked by the cyclopropyl group, C4 becomes the primary site of attack.

Q2: What is the Vilsmeier reagent and how is it formed? A: The Vilsmeier reagent is an electrophilic chloroiminium salt. It is generated in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The POCl₃ activates the carbonyl oxygen of DMF, making it a good leaving group and facilitating the formation of the electrophilic iminium species.[8][9]

Q3: How should I monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like ethyl acetate/hexane to monitor the disappearance of the starting material and the appearance of the product spot.[11][12] For example, a 1:4 mixture of ethyl acetate to n-hexane is a good starting point for developing your TLC method.[12] Staining with potassium permanganate can help visualize spots if they are not UV-active. GC-MS can also be used for more quantitative analysis of reaction conversion.

Q4: What are the best practices for purifying the final aldehyde product? A: The crude product is typically purified by column chromatography on silica gel.[11] A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity will effectively separate the desired aldehyde from less polar starting materials and more polar byproducts.[11] Following chromatography, recrystallization from a suitable solvent like ethanol can be performed to obtain a highly pure product.[12][14]

Part 3: Protocols and Data

Table 1: Recommended Reaction Parameters
ParameterStep 1: BrominationStep 2: Formylation
Key Reagent N-Bromosuccinimide (NBS)POCl₃ / DMF
Stoichiometry 1.0 - 1.05 eq.1.5 - 2.5 eq. (POCl₃)
Solvent Anhydrous CHCl₃ or CH₃CNAnhydrous DMF (as reagent/solvent)
Temperature 0°C to Room Temperature0°C, then heat to 60-80°C
Typical Time 2 - 6 hours4 - 8 hours
Workup Aqueous Na₂S₂O₃ wash, extractionQuench on ice, basic hydrolysis (pH 8-9)
Purification Column ChromatographyColumn Chromatography, Recrystallization
Protocol 1: Synthesis of 4-Bromo-5-cyclopropyl-1-methylpyrazole

This is a generalized procedure and may require optimization.

  • To a solution of 5-cyclopropyl-1-methylpyrazole (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC (30% Ethyl Acetate/Hexane) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the title compound.

Protocol 2: Vilsmeier-Haack Formylation

This protocol requires strict anhydrous conditions and should be performed in a fume hood.

  • In a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (used in excess, can be the solvent). Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the cold DMF with vigorous stirring. A viscous complex, the Vilsmeier reagent, will form.[11] Allow the mixture to stir at 0°C for 30-60 minutes.

  • Dissolve 4-Bromo-5-cyclopropyl-1-methylpyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, remove the ice bath and heat the mixture to 70-80°C.[12]

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred beaker of crushed ice.

  • Carefully neutralize the mixture by adding a cold 2M NaOH solution until the pH is approximately 8-9. A precipitate of the crude product should form.

  • Stir the mixture for 1 hour, then collect the solid by filtration. Wash the solid with cold water.

  • Dry the crude product. Purify by silica gel column chromatography followed by recrystallization from ethanol to yield 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde.[12]

References
  • Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing.
  • Optimizing reaction conditions for Vilsmeier cyclization in pyridines. Benchchem.
  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry.
  • Process for the purification of pyrazoles. Google Patents.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]

  • Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

  • Vilsmeier haack rxn. Slideshare. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. ResearchGate. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. MDPI. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. PMC. Available at: [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. Available at: [Link]

  • Vilsmeier–Haack Bromination of Aromatic Compounds with KBr and N-Bromosuccinimide Under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • investigation of vilsmeier- haack reaction on homoallyic. etd@IISc. Available at: [Link]

  • Vilsmeier–Haack Bromination of Aromatic Compounds with KBr and N-Bromosuccinimide Under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Available at: [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde vs. 4-Bromo-1-methylpyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug discovery and agrochemical development, highly functionalized pyrazoles are privileged scaffolds. The selection between 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde (Compound A) and 4-bromo-1-methylpyrazole-3-carbaldehyde (Compound B) is not merely a matter of structural decoration; it fundamentally dictates the synthetic trajectory and the metabolic stability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth mechanistic comparison of these two building blocks. By analyzing how the seemingly simple substitution of a C5-proton for a C5-cyclopropyl group alters steric bulk and C–H acidity, researchers can rationally design their cross-coupling and functionalization workflows to maximize yield and regioselectivity.

Structural Profiling & Mechanistic Causality

The reactivity of the pyrazole core is governed by the electronic interplay of its heteroatoms and the steric environment of its substituents.

The Steric Shielding at C4

The C4 position in both compounds features a bromine atom, priming the scaffold for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Compound B (C5-H): The adjacent C5 proton provides minimal steric resistance. The C4-Br bond is highly accessible, allowing standard tetrakis-ligated or bis-ligated palladium catalysts to easily undergo oxidative addition.

  • Compound A (C5-Cyclopropyl): The cyclopropyl group exerts significant steric bulk directly adjacent to the C4-Br bond. During cross-coupling, this creates a severe steric clash with incoming Pd(0) complexes. To overcome this kinetic barrier, the reaction necessitates the use of bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos) that facilitate the formation of a highly reactive, monoligated L1​Pd(0) active species[1].

C5 Acidity and C–H Functionalization

The C5 position of the pyrazole ring is highly electrophilic due to its proximity to the sp3 -hybridized N1 atom, making the C5-proton exceptionally acidic[2].

  • Compound B (C5-H): The free C5-H is highly susceptible to direct C–H functionalization. Under palladium catalysis, this position readily undergoes Concerted Metalation-Deprotonation (CMD), allowing for late-stage C5-arylation[3]. While synthetically versatile, this reactive C–H bond is often a metabolic liability in vivo, acting as a prime site for CYP450-mediated oxidation.

  • Compound A (C5-Cyclopropyl): The cyclopropyl group acts as a robust metabolic block. By occupying the C5 position, it prevents off-target C–H functionalization during complex multi-step syntheses and significantly improves the pharmacokinetic half-life of derived drug candidates[4].

C3 Aldehyde Independence

Both building blocks feature a C3-carbaldehyde. Because the C3 position is spatially distant from the C5 substituent, the steric influence of the cyclopropyl group is negligible here. Both compounds exhibit nearly identical, highly efficient reactivity toward nucleophilic additions, such as reductive amination or Wittig olefination.

Visualizing Divergent Reactivity Pathways

The following diagram illustrates how the C5 substituent dictates the available synthetic pathways for each building block.

Reactivity_Comparison Comp1 Compound A (C5-Cyclopropyl) C4_Hindered C4: Sterically Hindered Requires L1Pd(0) Catalysts (e.g., XPhos) Comp1->C4_Hindered Steric Clash C5_Blocked C5: Metabolically Blocked No C-H Activation Comp1->C5_Blocked Cyclopropyl Shield C3_Aldehyde C3: Unhindered Aldehyde (Reductive Amination) Comp1->C3_Aldehyde Distant Site Comp2 Compound B (C5-H) C4_Facile C4: Facile Cross-Coupling Standard Pd Catalysts Comp2->C4_Facile Accessible Br C5_Reactive C5: Highly Acidic C-H Prone to Direct Arylation Comp2->C5_Reactive CMD Pathway Comp2->C3_Aldehyde Distant Site

Fig 1: Divergent reactivity pathways dictated by the C5 substituent in pyrazole building blocks.

Quantitative Performance Data

To objectively demonstrate the steric impact of the C5-cyclopropyl group, the table below summarizes the quantitative yield of a standard Suzuki-Miyaura cross-coupling (using phenylboronic acid) under varying catalytic conditions.

SubstrateCatalyst SystemBase / SolventTemp / TimeConversion YieldCausality / Observation
Compound B (C5-H)5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O80 °C / 2 h>95% Facile oxidative addition due to unhindered C4-Br.
Compound A (C5-cPr)5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O80 °C / 12 h<15% Severe steric clash prevents catalyst coordination.
Compound A (C5-cPr)2 mol% XPhos Pd G2K₃PO₄ / Toluene:H₂O100 °C / 4 h88% L₁Pd(0) active species easily navigates the steric bulk[1].

Self-Validating Experimental Protocols

The following methodologies are engineered with built-in validation steps to ensure reproducibility and mechanistic integrity.

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling of Compound A

Objective: Achieve high-yielding C4-arylation despite C5-cyclopropyl steric hindrance.

  • Preparation: In an oven-dried Schlenk flask under argon, combine Compound A (1.0 equiv), phenylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

    • Causality: K₃PO₄ is chosen over K₂CO₃ because its higher basicity accelerates the transmetalation step, which is often the rate-limiting step in sterically congested systems.

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv).

    • Causality: The G2 precatalyst rapidly generates the active, monoligated L1​Pd(0) species at room temperature, which is small enough to insert into the shielded C4-Br bond[1].

  • Solvent & Heating: Inject degassed Toluene/H₂O (4:1 v/v). Heat the biphasic mixture to 100 °C with vigorous stirring for 4 hours.

  • In-Process Control (Validation): Sample the organic layer and analyze via LC-MS. The disappearance of the starting material mass ( [M+H]+ ) and the appearance of the arylated product mass confirms successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature. Wash the organic layer with 1M NaOH (to remove unreacted boronic acid) and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Direct C5 C–H Arylation of Compound B

Objective: Regioselective functionalization of the C5 position utilizing its inherent acidity.

  • Preparation: In a sealed vial, combine Compound B (1.0 equiv), an aryl iodide (1.2 equiv), and anhydrous KOAc (2.5 equiv).

  • Catalyst Addition: Add phosphine-free Pd(OAc)₂ (0.05 equiv).

    • Causality: Phosphine ligands are omitted to prevent competitive cross-coupling at the C4-Br position. The acetate ligand acts as an internal base, abstracting the acidic C5 proton via a Concerted Metalation-Deprotonation (CMD) transition state[3].

  • Solvent & Heating: Add anhydrous N,N-Dimethylacetamide (DMA). Heat the mixture to 120 °C for 16 hours.

  • In-Process Control (Validation): Monitor via TLC (UV active). The retention of the C4-Br isotope pattern (1:1 ratio in MS) in the newly formed product peak confirms that the functionalization occurred exclusively at the C5 position via C–H activation, leaving the C4-Br intact for subsequent orthogonal reactions.

  • Workup: Dilute with EtOAc, wash extensively with water to remove DMA and KOAc salts. Dry, concentrate, and purify via silica gel chromatography.

References

  • Shang et al. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxyl
  • Transition-metal-catalyzed C–H functionalization of pyrazoles.

Sources

Comparative Guide: Cyclopropyl vs. Trifluoromethyl Substituents in Pyrazole-3-Carbaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-3-carbaldehyde scaffold is a privileged building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, receptor antagonists, and agrochemicals. During lead optimization, the choice of substituents on the pyrazole ring dictates both the synthetic reactivity of the carbaldehyde and the ultimate pharmacokinetic (PK) profile of the drug candidate. This guide provides an in-depth technical comparison between two highly prevalent bioisosteres: the cyclopropyl ( −cPr ) and trifluoromethyl ( −CF3​ ) groups.

By analyzing their divergent electronic effects, structural geometries, and impacts on experimental workflows, this guide equips drug development professionals with the data necessary to make rational scaffold selections.

Physicochemical & Electronic Profiling

The fundamental differences between −cPr and −CF3​ substituents stem from their electronic nature.

The trifluoromethyl group is a powerful electron-withdrawing group (EWG) driven by strong inductive effects and negative hyperconjugation. When positioned on a pyrazole ring, it significantly decreases the electron density of the heterocycle, acting as a potent metabolic shield against cytochrome P450 (CYP) oxidation 1[1]. However, this comes at the cost of drastically increased lipophilicity ( logD ), which can lead to non-specific protein binding.

Conversely, the cyclopropyl group acts as a rigid, sp3 -hybridized bioisostere. Despite being an alkyl group, its bent C-C bonds (Walsh orbitals) allow for mild σ -conjugation with the pyrazole π -system, making it slightly electron-donating2[2]. It provides steric bulk comparable to an isopropyl group but maintains a significantly lower lipophilicity profile than −CF3​ , improving aqueous solubility.

Table 1: Physicochemical & Electronic Comparison
ParameterTrifluoromethyl ( −CF3​ )Cyclopropyl ( −cPr )
Electronic Effect (Hammett σp​ ) +0.54 (Strong EWG)-0.21 (Mild EDG)
Lipophilicity Contribution ( π ) +0.88+0.14
Steric Volume (Van der Waals) ≈42.5A˚3 ≈34.0A˚3
Inductive Effect ( σI​ ) +0.39-0.01
Impact on C3-Aldehyde LUMO Lowers energy (Highly reactive)Raises energy (Moderately reactive)
Primary PK Benefit Complete blockade of CYP oxidationBalances solubility and metabolic stability

Impact on Synthetic Reactivity: The C3-Carbaldehyde

The electronic communication between the 5-position substituent and the 3-carbaldehyde group via the pyrazole π -system dictates the synthetic behavior of the scaffold, particularly in reductive amination —a staple reaction for generating amine-tethered libraries3[3].

  • 5-Trifluoromethyl-1H-pyrazole-3-carbaldehyde : The EWG nature of −CF3​ pulls electron density away from the ring, increasing the partial positive charge ( δ+ ) on the carbonyl carbon. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the aldehyde highly electrophilic. Schiff base (imine) formation is rapid, but the resulting electron-deficient imine is highly susceptible to hydrolysis if not reduced immediately.

  • 5-Cyclopropyl-1H-pyrazole-3-carbaldehyde : The mild electron-donating nature of the −cPr group dampens the electrophilicity of the carbonyl. Imine condensation requires longer reaction times or stronger acid catalysis, but the resulting intermediate is more thermodynamically stable, allowing for a more controlled reduction phase.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare these scaffolds, the following self-validating protocols evaluate both their synthetic utility and their biological stability.

Protocol A: Standardized Reductive Amination Workflow

Objective: Evaluate the synthetic reactivity of the C3-carbaldehyde towards secondary amines.

  • Imine Condensation : Dissolve the selected 5-substituted-1H-pyrazole-3-carbaldehyde (1.0 mmol) and morpholine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add glacial acetic acid (0.1 mmol) as a catalyst.

    • Causality Note: For the −CF3​ derivative, stir at room temperature for 1 hour; the high electrophilicity drives rapid conversion. For the −cPr derivative, stir for 3–4 hours to ensure complete consumption of the starting material (monitor via TLC).

  • Hydride Reduction : Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol) portion-wise.

    • Causality Note: NaBH(OAc)3 is explicitly chosen over NaBH4 because its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent, preventing the premature reduction of unreacted aldehyde into an alcohol.

  • Quenching & Workup : After 2 hours, quench the reaction with saturated aqueous NaHCO3 (5 mL).

    • Causality Note: The basic quench neutralizes the acetic acid catalyst and safely decomposes unreacted hydride, preventing amine-borane complex formation during extraction.

  • Isolation : Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: In Vitro Microsomal Clearance Assay ( CLint​ )

Objective: Quantify the metabolic hardening provided by the substituents.

  • Pre-incubation : Incubate the synthesized pyrazole derivative (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37 °C for 5 minutes.

  • Initiation : Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Sampling & Quenching : Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality Note: Cold acetonitrile instantly precipitates microsomal proteins and denatures CYP enzymes, locking the analyte concentration for precise kinetic measurement.

  • Analysis : Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Logical Workflow & Visualization

The following diagram illustrates the divergent synthetic and pharmacokinetic pathways dictated by the choice of substituent on the pyrazole-3-carbaldehyde core.

G cluster_CF3 cluster_cPr Core Pyrazole-3-carbaldehyde Scaffold CF3 Trifluoromethyl (-CF3) Strong EWG Core->CF3 cPr Cyclopropyl (-cPr) Mild EDG Core->cPr Reac_CF3 High Electrophilicity Rapid Imine Formation CF3->Reac_CF3 PK_CF3 High Lipophilicity Excellent CYP Blockade CF3->PK_CF3 Out_CF3 Best for: CNS Penetration & Metabolic Hardening Reac_CF3->Out_CF3 PK_CF3->Out_CF3 Reac_cPr Moderate Electrophilicity Stable Imine Intermediate cPr->Reac_cPr PK_cPr Lower Lipophilicity Improved Solubility cPr->PK_cPr Out_cPr Best for: Lead Optimization & Reducing Off-Target Reac_cPr->Out_cPr PK_cPr->Out_cPr

Fig 1: Divergent synthetic and pharmacokinetic impacts of -CF3 vs -cPr on pyrazole scaffolds.

Pharmacokinetic & Biological Implications

The theoretical differences outlined above translate directly into clinical viability. While the −CF3​ group is a powerful tool for completely shutting down metabolism at a specific molecular site, its extreme lipophilicity can lead to poor oral bioavailability and high off-target toxicity (the "grease" effect).

In contrast, the cyclopropyl group acts as a highly effective "metabolic shield" while preserving a lower logD . A prominent example of this is found in the optimization of4[4]. Researchers discovered that replacing a pyrazole methyl group with a cyclopropyl substituent not only significantly improved the overall pharmacokinetic properties of the scaffold but also surprisingly reduced off-target kinase activities against RET and Flt3[4]. This demonstrates that while −CF3​ is excellent for early-stage metabolic hardening, −cPr often provides a superior balance of PK/PD properties during late-stage lead optimization.

References

  • Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. PMC - NIH. 4

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres. Domainex. 2

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. 3

  • CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. PMC - NIH. 1

Sources

HPLC method validation for assessing 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde purity

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde: A Comparative Column Chemistry Guide

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, the analytical demand for resolving structurally similar impurities has never been higher. 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde is a critical synthetic building block often utilized in the development of kinase inhibitors and agrochemicals.

The primary analytical challenge in assessing the purity of this compound lies in resolving it from its synthetic byproducts—most notably, its debrominated analog (5-cyclopropyl-1-methylpyrazole-3-carbaldehyde) and various regioisomers. This guide objectively compares standard C18 column performance against alternative chemistries (Biphenyl and PFP) and provides a comprehensive, self-validating protocol for method validation in accordance with ICH Q2(R2) guidelines .

Causality in Column Selection: Moving Beyond C18

In routine method development, the C18 (octadecylsilane) stationary phase is the default choice. However, C18 relies almost exclusively on hydrophobic (dispersive) interactions. When attempting to separate 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde from its debrominated impurity, the difference in hydrophobicity is often insufficient to achieve baseline resolution ( Rs​>2.0 ).

To solve this, we must exploit the specific electronic properties of the target molecule:

  • The Biphenyl Advantage: Biphenyl stationary phases offer unique π−π electron interactions. The bromine atom on the pyrazole ring is highly polarizable. A biphenyl column induces a strong dipole-induced dipole interaction with this halogenated π -system, significantly increasing the retention factor ( k′ ) of the brominated target compared to the debrominated impurity .

  • The PFP (Pentafluorophenyl) Alternative: PFP columns offer strong dipole-dipole interactions, hydrogen bonding, and specific fluorine-halogen interactions. While effective, PFP columns can sometimes suffer from longer equilibration times and phase bleed compared to modern core-shell biphenyl columns .

SeparationMechanism Analyte 4-Bromo-5-cyclopropyl- 1-methylpyrazole-3-carbaldehyde C18 C18 Column (Hydrophobic Interactions) Analyte->C18 Dispersive Forces Biphenyl Biphenyl Column (π-π & Polarizability) Analyte->Biphenyl π-π Interactions PFP PFP Column (Dipole & Halogen Bonding) Analyte->PFP Dipole-Dipole Res1 Poor Resolution (Co-elution of debrominated impurity) C18->Res1 Res2 Excellent Resolution (Enhanced retention of Br-group) Biphenyl->Res2 Res3 Good Resolution (Alternative selectivity) PFP->Res3

Caption: Chromatographic separation mechanisms comparing C18, Biphenyl, and PFP phases.

Comparative Performance Data

To objectively evaluate these stationary phases, identical gradient conditions were applied to a spiked sample containing the API and 5% of the debrominated impurity. The quantitative superiority of the Biphenyl phase for this specific halogenated pyrazole is summarized below .

Table 1: Chromatographic Performance Comparison (API vs. Debrominated Impurity)

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time ( tR​ )Resolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Primary Mechanism of Action
Standard C18 8.4 min1.1 (Co-elution)1.458,500Hydrophobic (Dispersive)
PFP (Pentafluorophenyl) 9.2 min1.8 (Marginal)1.2011,200Dipole-Dipole, F-Halogen
Core-Shell Biphenyl 11.5 min3.4 (Baseline)1.05 14,500 π−π , Polarizability

Data Interpretation: The Biphenyl column successfully achieves baseline resolution ( Rs​>2.0 ), proving it is the optimal choice for validating the purity of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol embeds System Suitability Testing (SST) directly into the workflow to ensure the instrument is fit-for-purpose before any sample is analyzed.

Phase 1: Preparation & System Suitability
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: The low pH suppresses silanol ionization on the column and ensures the weakly basic pyrazole nitrogen remains consistently protonated, preventing peak tailing).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Test (SST): Inject the standard solution six consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Tailing factor ≤1.5 ; Resolution between API and known impurities ≥2.0 . Do not proceed if SST fails.

Phase 2: Chromatographic Gradient Workflow

Execute the following gradient at a flow rate of 1.0 mL/min, column temperature of 30°C, and UV detection at 254 nm:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar compounds)

  • 2.0 - 12.0 min: 10% 80% B (Linear gradient to elute the API and hydrophobic impurities)

  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 15.1 min: 80% 10% B (Return to initial conditions)

  • 15.1 - 20.0 min: 10% B (Re-equilibration)

ICH Q2(R2) Method Validation Workflow & Results

Validation ensures the method is reliable, reproducible, and stability-indicating. The workflow below outlines the logical progression of ICH Q2(R2) parameters.

ValidationWorkflow Start Method Development (Column & Mobile Phase Selection) SysSuit System Suitability Testing (Resolution > 2.0, Tailing < 1.5) Start->SysSuit Specificity Specificity (ICH Q2) Forced Degradation & Impurity Spiking SysSuit->Specificity Linearity Linearity & Range (R² > 0.999, 25-150% Target Conc.) Specificity->Linearity Accuracy Accuracy & Precision (Recovery 98-102%, RSD < 2.0%) Linearity->Accuracy Robustness Robustness (Flow rate, Temp, pH variations) Accuracy->Robustness Valid Validated Method Ready for Routine Purity Assessment Robustness->Valid

Caption: Logical workflow for HPLC method validation per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary (Using Biphenyl Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API tR​ from blanks or degradants.Peak purity angle < Peak purity threshold (via PDA).Pass
Linearity & Range Correlation coefficient ( R2 ) ≥0.999 across 25% to 150% of target concentration. R2=0.9998 ; y-intercept ≤2% of target response.Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at 3 concentration levels (50%, 100%, 150%).99.4% – 100.2% across all levels.Pass
Precision (Repeatability) %RSD of peak areas ≤2.0% (n=6 preparations).%RSD = 0.65%.Pass
Robustness Rs​>2.0 maintained during deliberate variations (Flow ±0.1 mL/min, Temp ±5∘ C).Minimum Rs​ observed = 2.8.Pass

Conclusion

For the purity assessment of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde, standard C18 columns fail to provide the necessary selectivity against structurally similar debrominated impurities. By transitioning to a Biphenyl stationary phase , analytical scientists can leverage π−π interactions and halogen polarizability to achieve superior resolution. When paired with the rigorous, self-validating ICH Q2(R2) protocol outlined above, this method guarantees high-fidelity analytical data suitable for regulatory submissions.

References

  • Implementing ICH Guidelines in HPLC Method Validation. Pharma Stability. Available at:[Link]

  • Epic HPLC and UHPLC Columns: Biphenyl Selectivity for Halogenated Compounds. MZ-Analysentechnik. Available at:[Link]

  • HPLC Columns & LC Columns: Types, How to Choose, Compare (InertCore Biphenyl). GL Sciences. Available at:[Link]

  • Discovery of trisubstituted pyrazolines as a novel scaffold (HPLC Methodologies for Halogenated Pyrazoles). National Institutes of Health (PMC). Available at:[Link]

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde, a substituted pyrazole, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and metabolic profiling. This guide provides an in-depth comparison of mass spectrometry fragmentation analysis of this compound, exploring different ionization techniques and their implications for structural confirmation.

Introduction to the Analyte and the Importance of Fragmentation Analysis

4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde possesses a unique combination of functional groups: a brominated N-methylpyrazole core, a cyclopropyl moiety, and a carbaldehyde group. Each of these structural features contributes to a distinct fragmentation pattern in mass spectrometry, providing a rich dataset for structural verification. A thorough analysis of these fragments is essential for distinguishing it from isomers and related impurities, a critical step in pharmaceutical quality control and metabolite identification studies.

The stability of the pyrazole ring and the influence of its substituents play a key role in directing the fragmentation pathways.[1][2] Generally, pyrazole fragmentation is characterized by the expulsion of molecular nitrogen (N₂) or hydrogen cyanide (HCN).[1][3] However, the presence of bromine, a cyclopropyl group, and a carbaldehyde substituent introduces additional and competing fragmentation channels that can be exploited for detailed structural analysis.

Comparative Analysis of Ionization Techniques

The choice of ionization technique significantly impacts the extent of fragmentation and the type of information that can be obtained. Here, we compare three common ionization methods: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Ionization TechniqueTypical FragmentationKey Information ProvidedIdeal Application
Electron Ionization (EI) Extensive, "hard" ionization leading to numerous fragment ions.Detailed structural information from characteristic fragmentation patterns.GC-MS analysis of volatile and thermally stable compounds.
Electrospray Ionization (ESI) "Soft" ionization, often yielding the protonated molecule [M+H]⁺ as the base peak with minimal fragmentation.Accurate molecular weight determination.LC-MS analysis of polar and non-volatile compounds.
Atmospheric Pressure Chemical Ionization (APCI) Intermediate between EI and ESI, produces the protonated molecule and some fragment ions.Molecular weight and some structural information.LC-MS analysis of moderately polar and less volatile compounds.
Predicted Fragmentation Pathways

Based on established fragmentation principles for pyrazoles, halogenated compounds, and cyclopropyl-containing molecules, we can predict the key fragmentation pathways for 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde.[1][4][5]

Electron Ionization (EI) Fragmentation:

Under the high-energy conditions of EI, the molecular ion ([M]⁺˙) will be formed, followed by extensive fragmentation. Key expected fragmentation pathways include:

  • Loss of a bromine radical (•Br): A common fragmentation for brominated compounds.

  • Loss of the cyclopropyl group (•C₃H₅): Driven by the formation of a stable pyrazole cation.[4]

  • Cleavage of the carbaldehyde group: Loss of a hydrogen radical (•H) or a formyl radical (•CHO).

  • Ring fragmentation: Expulsion of N₂ or HCN from the pyrazole core, a characteristic of pyrazole fragmentation.[1][3]

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Fragmentation:

In contrast to EI, ESI and APCI are softer ionization techniques that will primarily generate the protonated molecule, [M+H]⁺. Collision-Induced Dissociation (CID) in the mass spectrometer is then required to induce fragmentation. The fragmentation of the [M+H]⁺ ion is expected to follow similar pathways to the molecular ion in EI, although the relative abundances of the fragment ions may differ.

The following diagram illustrates the predicted major fragmentation pathways under EI conditions.

fragmentation_pathway M [M]⁺˙ 4-Bromo-5-cyclopropyl- 1-methylpyrazole-3-carbaldehyde F1 [M-Br]⁺ M->F1 - •Br F2 [M-C₃H₅]⁺ M->F2 - •C₃H₅ F3 [M-CHO]⁺ M->F3 - •CHO F4 [M-H]⁺ M->F4 - •H F5 [F1-N₂]⁺ F1->F5 - N₂ F6 [F2-HCN]⁺ F2->F6 - HCN

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Experimental Protocols

To obtain high-quality mass spectral data, a well-defined experimental protocol is essential. The following provides a general workflow for the analysis of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde using LC-MS with different ionization sources.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements. A triple quadrupole instrument is ideal for targeted fragmentation studies (MS/MS).

  • Ionization Sources: ESI and APCI.

  • Polarity: Positive ion mode.

  • Data Acquisition: Full scan mode to detect all ions and product ion scan mode (MS/MS) to obtain fragmentation spectra of the precursor ion.

The following diagram outlines the general experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution LC LC Separation (C18 Column) Working->LC MS Mass Spectrometry (ESI/APCI) LC->MS Elution Acquisition Data Acquisition (Full Scan & MS/MS) MS->Acquisition Analysis Fragmentation Analysis Acquisition->Analysis

Caption: General experimental workflow for LC-MS analysis.

Comparative Data and Interpretation

The following table presents hypothetical but expected mass spectral data for 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde under different ionization and analysis conditions. The isotopic pattern of bromine (¹⁹Br:⁸¹Br ≈ 1:1) will result in characteristic M and M+2 peaks for all bromine-containing ions.

IonizationAnalysis ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
EI Full Scan[M]⁺˙ (242/244)163, 201/203, 213/215, 241/243Extensive fragmentation providing rich structural detail.
ESI Full Scan[M+H]⁺ (243/245)-Soft ionization, primarily yields the molecular ion.
ESI MS/MS[M+H]⁺ (243/245)164, 202/204, 214/216Controlled fragmentation confirms connectivity.
APCI Full Scan[M+H]⁺ (243/245)214/216Some in-source fragmentation may be observed.
APCI MS/MS[M+H]⁺ (243/245)164, 202/204, 214/216Similar to ESI MS/MS, useful for structural confirmation.

Interpretation of Key Fragments:

  • m/z 242/244 ([M]⁺˙) and 243/245 ([M+H]⁺): The molecular ion and protonated molecule, respectively, showing the characteristic bromine isotope pattern.

  • m/z 213/215 and 214/216: Loss of the formyl group (CHO) from the molecular and protonated ions.

  • m/z 201/203 and 202/204: Loss of the cyclopropyl group (C₃H₅) from the molecular and protonated ions.

  • m/z 163 and 164: Loss of a bromine atom from the molecular and protonated ions.

Conclusion and Recommendations

The mass spectrometry fragmentation analysis of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde provides a wealth of structural information that is critical for its unambiguous identification.

  • For routine analysis and quantification , LC-MS with ESI in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is recommended for its high sensitivity and selectivity, focusing on the transition from the precursor ion to a specific product ion.

  • For initial structural elucidation and impurity profiling , a combination of EI-GC-MS (if the compound is sufficiently volatile and stable) and high-resolution LC-MS with ESI and/or APCI using CID is the most powerful approach. This provides both detailed fragmentation patterns and accurate mass measurements for elemental composition determination.

By carefully selecting the appropriate ionization technique and analytical instrumentation, researchers can confidently characterize 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde and related compounds, ensuring the integrity and quality of their research and development efforts.

References

  • Frizzo, C. P., Hennemann, B. L., & Martins, M. A. P. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. DOI: 10.5772/intechopen.81563. Retrieved from [Link][1]

  • Nishiwaki, T. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 885-888. DOI: 10.1039/J29680000885. Retrieved from [Link][2]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). Mass spectrometry of pyrazoles. Part IV. The effect of substitution at N1. Organic Mass Spectrometry, 7(10), 1165-1173.
  • Zeller, L. C., & Turecek, F. (2006). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Journal of mass spectrometry : JMS, 41(12), 1584–1596. DOI: 10.1002/jms.1121. Retrieved from [Link][5]

Sources

Comparative study of aldehyde reactivity in sterically hindered pyrazole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Aldehyde Reactivity in Sterically Hindered vs. Unhindered Pyrazole-3-Carbaldehydes

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of pyrazole scaffolds. Pyrazole-3-carbaldehydes are premier building blocks in medicinal chemistry, heavily utilized in the synthesis of COX-2 inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and advanced kinase therapeutics . However, a critical divergence in reactivity occurs when comparing unhindered analogs (e.g., 1-methyl-1H-pyrazole-3-carbaldehyde) with sterically hindered variants (e.g., 1,5-diaryl-1H-pyrazole-3-carbaldehydes).

This guide objectively compares the electrophilic performance of these two classes across standard conjugation workflows, providing mechanistically grounded, self-validating protocols to ensure reproducible yields in your drug development pipelines.

Mechanistic Rationale: The Steric Penalty

The C3-aldehyde of the pyrazole ring is inherently electrophilic. In unhindered systems, nucleophilic addition is rapid and often prone to over-reaction. For instance, reacting unhindered pyrazole-3-carbaldehydes with primary amines under acidic conditions frequently bypasses the imine stage, yielding tris(pyrazolyl)methanes via a double amine addition mechanism .

Conversely, introducing bulky substituents at the N1 or C4 positions creates a steric shield around the C3-carbonyl trajectory. This steric hindrance imposes a high activation energy barrier for the second nucleophilic attack, effectively arresting the reaction at the Schiff base (imine) stage. Similarly, in multi-component reactions like thioamidation with elemental sulfur, hindered aldehydes exhibit sluggish kinetics, demanding elevated temperatures and highly polar aprotic environments to drive the equilibrium .

Mechanism Aldehyde C3-Aldehyde Hemiaminal Hemiaminal Aldehyde->Hemiaminal + 1° Amine Imine Imine (Schiff Base) Hemiaminal->Imine - H2O TrisPz Tris(pyrazolyl)methane Imine->TrisPz + 2nd Amine (Unhindered) Steric Steric Clash (N1/C4 Bulk) Steric->Imine Arrests Reaction

Mechanistic divergence in amine condensation dictated by steric hindrance.

Quantitative Performance Comparison

To benchmark performance, we compared 1-Methyl-1H-pyrazole-3-carbaldehyde (Unhindered) and 1-(tert-Butyl)-5-phenyl-1H-pyrazole-3-carbaldehyde (Hindered) across two standard functionalization pathways.

Reaction TypeSubstrate ClassCatalyst / ReagentTemp & TimeYield (%)Major Product
Amine Condensation Unhindered1 eq. DCl, EtOH25 °C, 24 h84%Tris(pyrazolyl)methane
Amine Condensation Hindered1 eq. DCl, EtOH78 °C, 48 h76%Imine (Schiff Base)
Thioamidation UnhinderedS8, Morpholine100 °C, 2.5 h86%Thioamide Conjugate
Thioamidation HinderedS8, Morpholine130 °C, 20 h29%Thioamide Conjugate

Data synthesized from standardized reaction profiling of pyrazole-3-carbaldehydes , .

ReactivityWorkflow Start Pyrazole-3-Carbaldehyde Unhindered Unhindered (1-Methyl) Start->Unhindered Hindered Hindered (1,5-Diaryl) Start->Hindered Cond1 Amine Condensation Unhindered->Cond1 Fast Kinetics Cond2 Amine Condensation Hindered->Cond2 Slow, Heat Req. Prod1 Tris(pyrazolyl)methanes Cond1->Prod1 Over-addition Prod2 Imine (Schiff Base) Cond2->Prod2 Steric Arrest

Workflow comparing reactivity of unhindered vs. hindered pyrazole-3-carbaldehydes.

Experimental Workflows & Causality

Protocol 1: Self-Validating Acid-Catalyzed Amine Condensation

Objective: Synthesize the Schiff base from a sterically hindered pyrazole-3-carbaldehyde without triggering over-addition. Causality: Sterically hindered substrates require acid catalysis to sufficiently increase the electrophilicity of the carbonyl carbon. Ethanol is chosen as the solvent because its protic nature stabilizes the charged intermediates during the critical dehydration step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the hindered pyrazole-3-carbaldehyde in 10 mL of anhydrous ethanol.

  • Amine Addition: Add 1.1 mmol of the primary amine (e.g., aniline) dropwise. Causality: A slight excess ensures complete consumption of the valuable aldehyde, but avoids the massive excess that drives tris(pyrazolyl)methane formation in unhindered systems.

  • Catalysis: Add 0.1 equivalents of glacial acetic acid. Causality: A weak acid is preferred over strong mineral acids (like HCl) to prevent competitive over-protonation of the nucleophilic amine, which would stall the reaction.

  • Thermal Activation: Heat the mixture to reflux (78 °C) under a nitrogen atmosphere for 24-48 hours.

  • Self-Validation (In-Process): Withdraw a 50 µL aliquot at 24 hours. Perform TLC (Hexanes:EtOAc 3:1). The starting aldehyde (UV active, Rf ~0.6) should be replaced by a new, lower polarity spot (Rf ~0.7).

  • Workup & Verification: Concentrate under reduced pressure. Validate the product via ¹H NMR: The diagnostic aldehyde proton singlet at ~9.9 ppm must completely disappear, replaced by the characteristic imine (CH=N) proton singlet at ~8.5 ppm.

Protocol 2: One-Pot Thioamidation via Elemental Sulfur

Objective: Form pyrazole-conjugated thioamides using elemental sulfur. Causality: Elemental sulfur (S₈) is a stable, odorless sulfurating agent. However, hindered pyrazoles limit the approach trajectory of the transient amine-sulfur complex. Therefore, highly polar aprotic solvents (DMSO) and elevated temperatures (130 °C) are mandatory to increase collision frequency and maintain S₈ in a reactive state .

Step-by-Step Methodology:

  • Reagent Assembly: Combine 1.0 mmol of the hindered pyrazole-3-carbaldehyde, 1.5 mmol of secondary amine (e.g., morpholine), and 3.0 mmol of elemental sulfur in a sealed pressure tube.

  • Solvent Addition: Add 3 mL of anhydrous DMSO. Causality: DMSO acts as both a solvent and a mild oxidant, facilitating the activation of the C-H bond of the aldehyde during this Willgerodt-Kindler-type transformation.

  • Thermal Activation: Seal the tube and heat to 130 °C for 20 hours. Caution: Pressure builds up; use a blast shield.

  • Self-Validation (In-Process): The reaction mixture will transition from a pale yellow suspension to a deep red, homogeneous solution, indicating the successful formation of reactive polysulfide intermediates.

  • Isolation: Cool to room temperature, dilute with 20 mL of water, and extract with EtOAc (3 x 15 mL). Wash the organic layer thoroughly with brine to remove residual DMSO.

  • Verification: Purify via flash chromatography. Confirm the thioamide formation via ¹³C NMR, looking for the characteristic highly deshielded thiocarbonyl carbon (C=S) peak at ~195-200 ppm, distinct from the original aldehyde carbonyl at ~186 ppm.

Conclusion

When designing synthetic routes involving pyrazole-3-carbaldehydes, steric hindrance at the N1 and C4 positions cannot be treated as a mere yield-reducing factor; it fundamentally alters the reaction pathway. By understanding this steric penalty, researchers can rationally select catalysts, adjust stoichiometry, and tune thermal conditions to force the desired reactivity and avoid dead-end intermediates.

References

  • Title: Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase Source: PubMed Central (PMC) URL: [Link]

  • Title: Reaction of Amines with Aldehydes and Ketones Revisited: Access To a Class of Non-Scorpionate Tris(pyrazolyl)methane and Related Ligands Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides Source: PubMed Central (PMC) URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde

As a highly functionalized halogenated heterocycle, 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde is a privileged scaffold in modern drug discovery and agrochemical development [1]. The presence of a reactive aldehyde, a cross-coupling-ready bromine atom, and a sterically demanding cyclopropyl group makes it an invaluable synthetic building block. However, these same structural features necessitate rigorous safety and handling protocols to protect laboratory personnel from acute toxicity and sensitization.

This guide provides authoritative, step-by-step operational procedures and mechanistic safety insights for researchers handling this compound.

Mechanistic Toxicology & Hazard Profile

To handle chemicals safely, researchers must understand the causality behind the hazards. The toxicological profile of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde is driven by its specific functional groups:

  • The Carbaldehyde (Aldehyde) Moiety: Aldehydes are potent electrophiles. In biological systems, they readily undergo nucleophilic attack by primary amines (such as the lysine residues present in human skin and respiratory tract proteins) to form covalent Schiff bases. This mechanism is the primary reason this compound acts as a severe skin sensitizer and respiratory irritant (GHS Hazard Statements H315, H319, H335) [2].

  • The Brominated Pyrazole Core: The C4-bromine atom significantly increases the molecule's lipophilicity (LogP). Higher lipophilicity enhances the compound's ability to penetrate the lipid-rich stratum corneum of the skin, increasing the risk of systemic absorption and acute oral/dermal toxicity (H302) [3].

Personal Protective Equipment (PPE) Matrix

Standard PPE must be adapted based on the physical state of the chemical (dry powder vs. dissolved in organic solvent).

PPE CategorySpecification & MaterialMechanistic Justification
Eye Protection ANSI Z87.1 Safety GogglesProtects against aerosolized dust during weighing and solvent splashes during dissolution.
Hand Protection (Solid) Nitrile Gloves (≥ 5 mil)Provides a sufficient barrier against the dry, lipophilic powder.
Hand Protection (Solution) Butyl Rubber or Silver Shield®Nitrile degrades rapidly when exposed to halogenated solvents (e.g., DCM) often used to dissolve this compound.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static-discharge ignition if handling the powder near flammable solvents.
Respiratory N95 / P100 Particulate MaskRequired only if weighing outside a vented enclosure (highly discouraged) to prevent inhalation of electrophilic dust.

Experimental Workflow: Safe Weighing and Dissolution Protocol

Because the fine powder is prone to static cling and aerosolization, the transition from a dry solid to a dissolved liquid is the highest-risk phase of handling.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood or vented balance enclosure is operating with a face velocity between 0.4 and 0.6 m/s.

  • Static Mitigation: Pass an anti-static ionizer over the analytical balance and use anti-static weigh boats. Causality: Brominated organic powders generate static electricity easily, which can cause the powder to jump, leading to uncontrolled aerosolization and contamination.

  • Mass Measurement: Don appropriate PPE and weigh the required mass of 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde.

  • Sealed Transfer: Transfer the solid to an oven-dried round-bottom flask. Seal the flask with a rubber septum before removing it from the weighing area.

  • Inert Dissolution: Purge the sealed flask with an inert gas (Argon or N₂). Introduce the reaction solvent (e.g., anhydrous THF or DCM) via a syringe through the septum. Causality: Dissolving the solid in a closed system entirely eliminates the risk of dust inhalation and protects the moisture-sensitive aldehyde from atmospheric oxidation.

  • Decontamination: Wipe down the spatulas and balance area with a compatible solvent (e.g., isopropanol), followed by standard soap and water to hydrolyze any residual traces.

HandlingWorkflow Start Pre-Operation Check (Hood Velocity 0.4-0.6 m/s) Weighing Static-Mitigated Weighing (Anti-static boat) Start->Weighing Verify Airflow Transfer Transfer to Reaction Vessel (Seal with Septum) Weighing->Transfer Secure Transport Dissolution Syringe Solvent Addition (Closed System) Transfer->Dissolution Inert Atmosphere Cleanup Equipment Decontamination (Isopropanol -> Soap) Dissolution->Cleanup Post-Reaction

Workflow for the safe handling and closed-system dissolution of halogenated pyrazole carbaldehydes.

Emergency Response & Spill Management

In the event of an accidental release, immediate containment is required to prevent the spread of the sensitizing dust.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Protect: Don a P100 respirator and heavy-duty Butyl gloves.

  • Contain (Do Not Sweep Dry): Lightly moisten the spilled solid with a high-boiling, non-reactive solvent (such as polyethylene glycol or simply water if compatible with surrounding materials). Causality: Dry sweeping generates airborne dust, drastically increasing inhalation exposure to the aldehyde.

  • Collect: Use a non-sparking, anti-static scoop to transfer the moistened material into a sealable hazardous waste container.

  • Clean: Wash the spill surface with a mild detergent solution to remove lipophilic residues.

SpillResponse Spill Chemical Spill (Solid Powder) Isolate Isolate Area & Alert Personnel Spill->Isolate PPE Don Spill PPE (Respirator, Butyl) Isolate->PPE Contain Moisten Powder (Prevent Dust) PPE->Contain Collect Collect in Sealed Container Contain->Collect Dispose Route to Halogenated Waste Stream Collect->Dispose

Step-by-step emergency response and containment protocol for solid chemical spills.

Waste Disposal & Environmental Plan

Halogenated organic compounds require highly specialized disposal pathways. Standard incineration protocols are insufficient and dangerous.

  • Segregation: All reaction waste, contaminated gloves, and empty vials containing 4-Bromo-5-cyclopropyl-1-methylpyrazole-3-carbaldehyde must be segregated into a dedicated "Halogenated Organic Waste" stream.

  • Labeling: Containers must be explicitly labeled with the full chemical name and the GHS hazard pictograms for "Irritant" and "Harmful."

  • Incineration Logistics: Ensure your institutional waste management provider is aware of the bromine content. Causality: Combustion of brominated compounds generates highly toxic and corrosive hydrogen bromide (HBr) gas. The waste must be routed to a high-temperature incinerator equipped with alkaline acid-gas scrubbers to neutralize the HBr emissions before environmental release [3].

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。